SHR168442
Beschreibung
Eigenschaften
Molekularformel |
C23H25Cl2F2N3O3S |
|---|---|
Molekulargewicht |
532.4 g/mol |
IUPAC-Name |
(3R)-3-[4,6-dichloro-5-(4,4-difluoropiperidin-1-yl)-1H-benzimidazol-2-yl]-3-(4-ethylsulfonylphenyl)propan-1-ol |
InChI |
InChI=1S/C23H25Cl2F2N3O3S/c1-2-34(32,33)15-5-3-14(4-6-15)16(7-12-31)22-28-18-13-17(24)21(19(25)20(18)29-22)30-10-8-23(26,27)9-11-30/h3-6,13,16,31H,2,7-12H2,1H3,(H,28,29)/t16-/m1/s1 |
InChI-Schlüssel |
QZTWILLBUTYUEF-MRXNPFEDSA-N |
Isomerische SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)[C@@H](CCO)C2=NC3=C(C(=C(C=C3N2)Cl)N4CCC(CC4)(F)F)Cl |
Kanonische SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(CCO)C2=NC3=C(C(=C(C=C3N2)Cl)N4CCC(CC4)(F)F)Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unveiling the Mechanism of Action of SHR168442 in Th17 Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SHR168442 is a novel, selective antagonist of the Retinoic acid-related orphan receptor gamma t (RORγt), a master transcription factor essential for the differentiation and function of T helper 17 (Th17) cells.[1][2] Th17 cells are key mediators of inflammation and are implicated in the pathogenesis of various autoimmune diseases.[3] This technical guide provides an in-depth overview of the mechanism of action of this compound in Th17 cells, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and workflows.
Core Mechanism of Action: RORγt Antagonism
This compound functions as a potent antagonist of RORγt.[4] By binding to the ligand-binding domain of RORγt, this compound inhibits its transcriptional activity.[1][5] This leads to the suppression of the Th17 cell differentiation program and a subsequent reduction in the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).[1][2]
Impact on Th17 Signaling Pathway
The differentiation of naïve CD4+ T cells into Th17 cells is driven by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6). This signaling cascade converges on the activation of the Signal Transducer and Activator of Transcription 3 (STAT3).[6] Phosphorylated STAT3 (p-STAT3) promotes the expression of RORγt, which then drives the transcription of genes associated with the Th17 lineage, including IL17A, IL17F, and IL23R.[6] this compound directly interferes with this pathway at the level of RORγt, thereby inhibiting the downstream expression of these key inflammatory mediators.
Quantitative Data
The efficacy of this compound has been quantified in various in vitro assays. The following tables summarize the key findings.
| Assay | Cell Type | Parameter | IC50 Value | Reference |
| RORγ Transcriptional Activity | HEK293T cells | Inhibition of RORγ Luciferase Reporter | 15 ± 9 nM | [1] |
| IL-17A Secretion | Human PBMCs | Inhibition of IL-17A Production | 20 nM | [1] |
| IL-17A Secretion | Mouse Splenocytes | Inhibition of IL-17A Production | 54 ± 12 nM | [5] |
| IL-17 Gene Transcription | Th17 cells | Inhibition of Il17 Gene Expression | 15 nM | [6][7] |
Table 1: In Vitro Efficacy of this compound
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
In Vitro Th17 Cell Differentiation
This protocol describes the differentiation of naïve CD4+ T cells into Th17 cells, creating a model system to study the effects of this compound.
Materials:
-
Naïve CD4+ T Cell Isolation Kit
-
96-well flat-bottom tissue culture plates
-
Anti-human CD3 and anti-human CD28 antibodies
-
Recombinant human TGF-β1, IL-6, IL-23, and IL-1β
-
Anti-human IFN-γ and anti-human IL-4 antibodies
-
Complete RPMI-1640 medium
Procedure:
-
Plate Coating: Coat a 96-well plate with anti-CD3 antibody (10 µg/mL in PBS) and incubate for at least 2 hours at 37°C. Wash the plate three times with PBS before use.[3]
-
Cell Isolation: Isolate naïve CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) using a magnetic-activated cell sorting (MACS) naive CD4+ T cell isolation kit.[3]
-
Cell Seeding: Seed the isolated naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI medium.
-
Th17 Differentiation Cocktail: Prepare a Th17 differentiation cocktail containing soluble anti-CD28 antibody (1 µg/mL), TGF-β1 (5-10 ng/mL), IL-6 (10 ng/mL), IL-23 (10 ng/mL), IL-1β (10 ng/mL), anti-IFN-γ antibody (10 µg/mL), and anti-IL-4 antibody (10 µg/mL).[3]
-
Treatment: Add this compound at desired concentrations to the appropriate wells.
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
Flow Cytometry for Th17 Cell Analysis
This protocol allows for the quantification of Th17 cell populations by detecting the intracellular expression of IL-17A and RORγt.
Materials:
-
Differentiated Th17 cells (from protocol 3.1)
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin
-
Brefeldin A or Monensin (Protein transport inhibitor)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies against CD4, IL-17A, and RORγt
-
FACS buffer (PBS with 2% FBS)
Procedure:
-
Restimulation: Restimulate the differentiated Th17 cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.[8]
-
Surface Staining: Wash the cells with FACS buffer and stain for surface markers such as CD4 for 20-30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.[3]
-
Intracellular Staining: Stain the cells with anti-human IL-17A and anti-human RORγt antibodies for 30 minutes at 4°C in the dark.[3]
-
Acquisition: Wash the cells and resuspend them in FACS buffer for analysis on a flow cytometer.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is used to assess the activation of the STAT3 signaling pathway by detecting the levels of phosphorylated STAT3.
Materials:
-
Cell lysates from Th17 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p-STAT3 (Tyr705) and total STAT3
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Lysis: Lyse the Th17 cells with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-PAGE gel.[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 and total STAT3 overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
ELISA for IL-17A Quantification
This protocol quantifies the amount of secreted IL-17A in the cell culture supernatant.
Materials:
-
Cell culture supernatants from Th17 cell differentiation
-
Human IL-17A ELISA kit
Procedure:
-
Sample Collection: Collect the supernatant from the Th17 cell differentiation cultures.
-
ELISA Assay: Perform the ELISA according to the manufacturer's instructions.[10] This typically involves:
-
Adding standards and samples to a pre-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate solution to develop color.
-
Stopping the reaction and reading the absorbance at 450 nm.
-
-
Data Analysis: Calculate the concentration of IL-17A in the samples by comparing their absorbance to the standard curve.
Conclusion
This compound demonstrates a clear and potent mechanism of action in Th17 cells through the direct antagonism of RORγt. This leads to the effective suppression of the Th17 transcriptional program and a significant reduction in the secretion of the pro-inflammatory cytokine IL-17A. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of this compound and other RORγt antagonists in the context of Th17-mediated autoimmune and inflammatory diseases.
References
- 1. Discovery of a novel RORγ antagonist with skin-restricted exposure for topical treatment of mild to moderate psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel RORγ antagonist with skin-restricted exposure for topical treatment of mild to moderate psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. drughunter.com [drughunter.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Human IL-17A ELISA Kit (ab216167) | Abcam [abcam.com]
The Role of RORγt Inhibition in Psoriasis Pathophysiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by keratinocyte hyperproliferation. The interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is now understood to be the dominant pathogenic pathway. Retinoid-related orphan receptor gamma t (RORγt), a ligand-dependent transcription factor, is the master regulator of Th17 cell differentiation and function, making it a prime therapeutic target. This guide provides an in-depth examination of the role of RORγt in the pathophysiology of psoriasis, the mechanism of its inhibition, and a review of the preclinical and clinical data for RORγt inhibitors. Detailed experimental protocols and structured data presentation are included to support research and development efforts in this area.
The RORγt/Th17 Signaling Axis in Psoriasis Pathophysiology
The pathogenesis of psoriasis involves a complex interplay between the innate and adaptive immune systems. A critical pathway involves the activation of dendritic cells (DCs), which produce IL-23.[1] This cytokine is essential for the survival and proliferation of Th17 cells, a subset of T helper cells implicated in numerous autoimmune diseases.[2]
Upon stimulation by IL-23 and other cytokines like IL-6, the JAK-STAT signaling pathway is activated in naive T cells, leading to the phosphorylation and dimerization of STAT3.[3][4] STAT3 homodimers then translocate to the nucleus and induce the expression of RORγt.[3] RORγt is the lineage-defining transcription factor for Th17 cells; it drives their differentiation and is essential for the transcription of a suite of pro-inflammatory genes.[5][6]
Key target genes of RORγt include those encoding for cytokines IL-17A, IL-17F, and IL-22, as well as the IL-23 receptor (IL-23R), which creates a positive feedback loop.[3][4][7] These Th17-derived cytokines act directly on keratinocytes in the skin.[8] IL-17A and IL-17F, in particular, stimulate keratinocytes to produce chemokines (e.g., CXCL1, CXCL8, CCL20) and antimicrobial peptides, which recruit other immune cells like neutrophils, amplifying the inflammatory cascade.[8][9][10] IL-22 primarily drives the characteristic keratinocyte hyperproliferation seen in psoriatic plaques.[2] This entire cascade establishes and maintains the chronic inflammatory state of psoriasis.
Mechanism of RORγt Inhibition
Given its central role, RORγt is a highly attractive drug target for Th17-mediated diseases. Small molecule inhibitors have been developed that modulate its activity. These compounds are typically inverse agonists or antagonists that bind to the ligand-binding domain (LBD) of the RORγt protein.
The primary mechanism of RORγt inhibition involves altering the receptor's conformation to modulate its interaction with transcriptional co-regulators.[9]
-
Inhibition of Co-activator Recruitment: In its active state, RORγt recruits co-activator proteins (e.g., NCoA1, PGC1α) to the promoter regions of its target genes, initiating transcription. RORγt inhibitors prevent this interaction.[9][11]
-
Induction of Co-repressor Recruitment: Some inverse agonists actively promote the recruitment of co-repressor complexes (e.g., NCoR1, NCoR2) to the RORγt-bound DNA, which actively silences gene expression.[9][11]
By blocking the transcriptional activity of RORγt, these inhibitors effectively suppress the differentiation of Th17 cells and halt the production of key pro-inflammatory cytokines like IL-17A and IL-17F, thereby disrupting the inflammatory cycle that drives psoriasis.[9][12]
Preclinical and Clinical Evidence of RORγt Inhibition
The therapeutic potential of RORγt inhibition has been evaluated in numerous preclinical models and several clinical trials.
Preclinical Data
RORγt antagonists have demonstrated efficacy in various mouse models of psoriasis. Oral administration of inhibitors like A213 and others has been shown to significantly attenuate skin inflammation, reduce epidermal thickness (acanthosis), and decrease the infiltration of immune cells in both the IL-23-injection and the imiquimod (IMQ)-induced psoriasis models.[13][14] This clinical improvement is consistently associated with a significant reduction in the expression of IL-17A, IL-17F, and IL-22 in the affected skin and draining lymph nodes.[12][13]
| Compound | Assay/Model | Potency (IC50) | In Vivo Efficacy | Reference(s) |
| A213 | Human Th17 Differentiation | 4 nM | Attenuated skin inflammation in IL-23 and K5.Stat3C mouse models. | [9][13] |
| JNJ-54271074 | RORγt Reporter Assay | ~10 nM | Dose-dependent inhibition of IL-23-induced skin inflammation in mice. | [12] |
| TMP778 | RORγt Inverse Agonist Activity | Not specified | Suppressed imiquimod-induced cutaneous inflammation in mice. | [3] |
| SHR168442 | RORγt Inverse Agonist Activity | Not specified | Topical application reduced erythema, scaling, and thickening in IMQ model. | [15] |
| Unnamed Triazine Derivative | RORγt Dual FRET Assay | 22.9 nM | 50 mg/kg dose reduced total PASI by 57% in IMQ mouse model. | [14] |
Clinical Data
Several oral RORγt inhibitors have advanced to Phase I and II clinical trials for moderate-to-severe plaque psoriasis. While these agents have demonstrated proof-of-concept by reducing disease severity, their overall efficacy has been modest compared to established biologic therapies targeting IL-17 or IL-23 directly.[16] Furthermore, some programs have been discontinued due to safety concerns, such as reversible liver enzyme elevations, or limited efficacy.[16][17]
| Compound | Company | Phase | Dose(s) Studied | Key Efficacy Outcome (PASI 75 Response) | Reference(s) |
| BI 730357 | Boehringer Ingelheim | Phase II | 25, 50, 100, 200, 400 mg QD; 200 mg BID | 30% at 200 mg QD (Week 12) vs. 0% for placebo. | [16] |
| JTE-451 | Japan Tobacco/Takeda | Phase II | 100 mg, 200 mg | 33.3% (100mg) and 42.0% (200mg). | [9] |
| VTP-43742 | Vitae Pharmaceuticals | Phase IIa | 350 mg, 700 mg | 24% (350mg) and 30% (700mg) reduction in PASI vs. placebo. | [17] |
| AUR101 | Aurigene | Phase II | Not specified | Trial completed; results not fully published. | [18] |
| PF-06763809 | Pfizer | Phase I (Topical) | 0.23%, 0.8%, 2.3% | Not significantly different from vehicle in reducing skin infiltrate thickness. | [19] |
Key Experimental Methodologies
Standardized and reproducible assays are critical for the evaluation of RORγt inhibitors. Below are protocols for key in vivo and in vitro experiments.
Imiquimod (IMQ)-Induced Psoriasis Mouse Model
This is a widely used model that recapitulates many features of human psoriasis, including dependence on the IL-23/IL-17 axis.
-
Animals: BALB/c or C57BL/6 mice (8-10 weeks old).
-
Procedure:
-
Shave the dorsal skin of the mice one day prior to the first treatment.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara) to the shaved back skin for 5-7 consecutive days.
-
Administer the test RORγt inhibitor (e.g., orally or intraperitoneally) daily, typically starting on Day 0 or Day 1, for the duration of the experiment. A vehicle control group is essential.
-
Monitor mice daily for signs of inflammation. Score erythema (redness), scaling, and skin thickness on a scale of 0 to 4 (0=none, 4=severe). The sum of these scores constitutes the Psoriasis Area and Severity Index (PASI) score.
-
Measure back skin thickness daily using a caliper.
-
At the end of the study (e.g., Day 7), euthanize mice and collect skin and spleen/lymph nodes for analysis.
-
-
Analysis:
-
Histology: Process skin samples for H&E staining to measure epidermal thickness (acanthosis) and assess immune cell infiltration.
-
Gene Expression: Isolate RNA from skin tissue and perform qPCR to quantify mRNA levels of key cytokines (e.g., Il17a, Il17f, Il22) and inflammatory markers.
-
Flow Cytometry: Isolate cells from skin or lymph nodes to analyze the frequency of Th17 cells and other immune populations.
-
In Vitro Human Th17 Differentiation Assay
This assay assesses the direct effect of a compound on the differentiation of human Th17 cells.
-
Cell Source: Isolate CD4+ naive T cells from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
Procedure:
-
Culture naive CD4+ T cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to provide T-cell receptor stimulation.
-
Add a "Th17-skewing" cytokine cocktail to the media, typically including IL-1β, IL-6, IL-23, TGF-β, and anti-IFN-γ and anti-IL-4 neutralizing antibodies.
-
Add the test RORγt inhibitor at various concentrations (e.g., 1 nM to 10 µM) to the wells at the start of the culture. Include a DMSO vehicle control.
-
Culture the cells for 3-5 days.
-
For the final 4-6 hours of culture, re-stimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
-
Analysis:
-
Flow Cytometry: Perform intracellular staining for IL-17A to determine the percentage of differentiated Th17 cells. Calculate the IC50 value of the inhibitor based on the dose-response curve.
-
ELISA/Multiplex Assay: Collect culture supernatants before re-stimulation to measure the concentration of secreted IL-17A and other cytokines.[20][21]
-
RORγt Reporter Gene Assay
This cell-based assay is used in high-throughput screening to identify compounds that modulate RORγt transcriptional activity.
-
Cell Line: Use a suitable host cell line (e.g., HEK293T) that does not endogenously express RORγt.
-
Procedure:
-
Co-transfect the cells with two plasmids:
-
An expression vector encoding the RORγt protein (often fused to a GAL4 DNA-binding domain).
-
A reporter vector containing a promoter with ROR response elements (ROREs) or GAL4 upstream activating sequences, driving the expression of a reporter gene (e.g., luciferase).
-
-
Plate the transfected cells and add the test compounds at various concentrations.
-
Incubate for 18-24 hours.
-
-
Analysis:
-
Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase). A decrease in signal relative to the vehicle control indicates inhibitory activity. Calculate IC50 values.[12]
-
Conclusion and Future Perspectives
RORγt remains a compelling, albeit challenging, therapeutic target for psoriasis. Its position as the master regulator of the Th17 pathway offers a point of intervention that could, in theory, suppress multiple downstream pro-inflammatory cytokines simultaneously.[3] Preclinical models have unequivocally validated this approach, demonstrating potent anti-inflammatory effects.[13]
However, the clinical translation of oral RORγt inhibitors has been hampered by a therapeutic window that is narrower than that of highly effective and safe biologic agents. Modest efficacy and off-target safety concerns, particularly hepatotoxicity, have posed significant hurdles.[16][17] The systemic role of RORγt in other physiological processes, such as thymocyte development and gut immunity, necessitates highly specific and targeted inhibition.
Future strategies may focus on:
-
Topical Formulations: Developing potent, skin-restricted inhibitors to minimize systemic exposure and associated side effects, although initial attempts have shown limited success.[15][19]
-
Allosteric Inhibition: Designing inhibitors that bind to sites other than the highly conserved ligand-binding domain to achieve greater selectivity.[22]
-
Biomarker Development: Identifying pharmacodynamic biomarkers to track target engagement and predict clinical response in patients. RORγt and RORα signature genes could serve this purpose.[7][23]
References
- 1. The Cytokine Mediated Molecular Pathophysiology of Psoriasis and Its Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathophysiology of Psoriasis: Recent Advances on IL-23 and Th17 Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcription Factor Retinoid-Related Orphan Receptor γt: A Promising Target for the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Transcriptional regulation on effector T cells in the pathogenesis of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Transcriptional Regulators of T Helper 17 Cell Differentiation in Health and Autoimmune Diseases [frontiersin.org]
- 7. RORγt and RORα signature genes in human Th17 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of IL-17 Cytokines in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Immunology of Psoriasis—Current Concepts in Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Oral administration of a novel RORγt antagonist attenuates psoriasis-like skin lesion of two independent mouse models through neutralization of IL-17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel RORγt inverse agonist active in psoriasis model | BioWorld [bioworld.com]
- 15. Discovery of a novel RORγ antagonist with skin-restricted exposure for topical treatment of mild to moderate psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BI 730357, a RORγt inhibitor, for moderate-to-severe plaque psoriasis [psoriasis-hub.com]
- 17. New Treatment Addressing the Pathogenesis of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Review of the Clinical Trial Landscape in Psoriasis: An Update for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A phase I, randomized, double‐blind study to assess the safety, tolerability and efficacy of the topical RORC2 inverse agonist PF‐06763809 in participants with mild‐to‐moderate plaque psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytokine Profiles and the Relationship of Disease Severity in Patients with Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Profiling Serum Cytokines and Anticytokine Antibodies in Psoriasis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.plos.org [journals.plos.org]
- 23. RORγt and RORα signature genes in human Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]
SHR168442: A Topical RORγ Antagonist for the Modulation of the IL-17 Signaling Pathway in Psoriasis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of SHR168442, a novel, skin-restricted Retinoic acid receptor-related orphan receptor gamma (RORγ) antagonist. It details the mechanism of action of this compound in the context of the Interleukin-17 (IL-17) signaling pathway, a critical axis in the pathophysiology of psoriasis. This document summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols for the evaluation of RORγ antagonists, and provides visual representations of the relevant biological pathways and experimental workflows. The information presented is intended to support researchers and drug development professionals in the exploration of targeted topical therapies for inflammatory skin diseases.
Introduction to this compound and the IL-17 Signaling Pathway
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells.[1] The Interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is recognized as a dominant pathway in the pathogenesis of psoriasis.[2] Th17 cells, under the influence of IL-23, produce pro-inflammatory cytokines, most notably IL-17A.[2] IL-17A acts on keratinocytes, inducing the production of chemokines and other inflammatory mediators that recruit neutrophils and other immune cells, creating a self-amplifying inflammatory loop.[3]
Retinoic acid receptor-related orphan receptor gamma (RORγt), a nuclear receptor, is the master transcriptional regulator of Th17 cell differentiation and function.[2] By activating the transcription of the IL17A gene, RORγt is essential for the production of IL-17.[2] Consequently, antagonism of RORγt presents a promising therapeutic strategy for psoriasis and other IL-17-mediated diseases.
This compound is a novel, potent, and selective RORγ antagonist designed for topical administration.[2] Its skin-restricted exposure profile aims to minimize systemic side effects observed with orally administered RORγ antagonists.[2] This guide explores the preclinical data and methodologies used to characterize the inhibitory effect of this compound on the IL-17 signaling pathway.
Mechanism of Action of this compound
This compound functions as a direct antagonist of the RORγ nuclear receptor. Its mechanism of action involves binding to the ligand-binding domain (LBD) of RORγ, which induces a conformational change in the receptor.[2] This alteration prevents the recruitment of coactivator proteins necessary for the initiation of gene transcription.[2] By inhibiting the transcriptional activity of RORγ, this compound effectively suppresses the expression of RORγ target genes, including IL17A.[2] This leads to a reduction in the secretion of IL-17A and other pro-inflammatory cytokines from Th17 cells, thereby dampening the inflammatory cascade in the skin.[2]
Quantitative Data Summary
The preclinical efficacy of this compound has been evaluated through a series of in vitro and in vivo studies. The key quantitative findings are summarized below for ease of comparison.
Table 1: In Vitro Activity of this compound
| Assay | Target | Species | IC50 (nM) | Reference |
| LanthaScreen™ TR-FRET | RORγ Ligand Binding Domain | Human | 35 | [2] |
| IL-17 Secretion | IL-17 Production | Human PBMCs | 20 | [2] |
| Luciferase Reporter Assay | RORγ Transcriptional Activity | - | 15 ± 9 | [2] |
| IL-17 Secretion | IL-17 Production | Mouse Splenocytes | 54 ± 12 | [2] |
Table 2: In Vivo Efficacy of this compound in Mouse Models of Psoriasis
| Model | Treatment | Parameter | Result | Reference |
| Imiquimod-Induced | 8% this compound (topical) | Cumulative Score (Erythema, Scaling, Thickness) | Significant reduction vs. vehicle (p < 0.0001) | [2] |
| Imiquimod-Induced | 8% this compound (topical) | Skin Exposure (Day 8) | High skin concentration | [2] |
| Imiquimod-Induced | 8% this compound (topical) | Plasma Exposure (Day 8) | Low plasma concentration | [2] |
| IL-23-Induced | 8% this compound (topical) | Clinical Score | Significant reduction vs. vehicle (p < 0.001) | [2] |
| IL-23-Induced | 8% this compound (topical) | Skin Thickness | Reduction compared to vehicle | [2] |
| IL-23-Induced | 8% this compound (topical) | Serum IL-6 | Significant reduction vs. vehicle | [2] |
| IL-23-Induced | 8% this compound (topical) | Serum TNFα | Significant reduction vs. vehicle | [2] |
| IL-23-Induced | 8% this compound (topical) | Serum IL-17A | Significant reduction vs. vehicle | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
LanthaScreen™ TR-FRET RORγ Coactivator Assay
This assay quantifies the ability of a compound to disrupt the interaction between the RORγ Ligand-Binding Domain (LBD) and a fluorescently labeled coactivator peptide.
-
Principle: A terbium (Tb)-labeled anti-GST antibody binds to the GST-tagged RORγ LBD. A fluorescein-labeled coactivator peptide binds to the LBD. In the absence of an inhibitor, excitation of the terbium donor results in fluorescence resonance energy transfer (FRET) to the fluorescein acceptor. An antagonist disrupts the LBD-coactivator interaction, leading to a decrease in the FRET signal.[2][4]
-
Protocol:
-
Prepare a 2X working solution of GST-tagged RORγ LBD and a 4X working solution of fluorescein-labeled coactivator peptide in the appropriate assay buffer.
-
Serially dilute this compound in DMSO, and then further dilute in assay buffer to achieve the desired final concentrations.
-
In a 384-well plate, add the test compound solution.
-
Add the RORγ LBD solution to the wells.
-
Add a mixture of the fluorescein-coactivator peptide and terbium anti-GST antibody.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the time-resolved fluorescence emission at 495 nm (terbium emission) and 520 nm (fluorescein emission) using a suitable plate reader with a 100 µs delay.
-
Calculate the 520/495 nm emission ratio and plot against the compound concentration to determine the IC50 value.
-
RORγ Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of RORγ in the presence of a test compound.
-
Principle: Cells are co-transfected with two plasmids: one expressing the RORγ receptor and another containing a luciferase reporter gene under the control of a RORγ-responsive promoter element. Activation of RORγ leads to the expression of luciferase. An antagonist will inhibit this process, resulting in a decreased luminescent signal.[2]
-
Protocol:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with a RORγ expression vector and a pGL4.29[luc2P/CRE/Hygro] vector containing a RORγ response element (RORE)-driven luciferase reporter.
-
After 24 hours, replace the medium with fresh medium containing serially diluted this compound. Ursolic acid can be used as a positive control.
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions (e.g., Promega ONE-Glo™ Luciferase Assay System).
-
Normalize the luciferase activity to a measure of cell viability (e.g., CellTiter-Glo®).
-
Plot the normalized luciferase activity against the compound concentration to determine the IC50 value.
-
Mouse Th17 Cell Differentiation and IL-17 Production Assay
This assay assesses the effect of a compound on the differentiation of naive T cells into Th17 cells and their subsequent IL-17 production.
-
Principle: Naive CD4+ T cells are isolated from mouse spleens and cultured under Th17-polarizing conditions (a specific cocktail of cytokines and antibodies). The amount of IL-17 secreted into the culture supernatant is then quantified.
-
Protocol:
-
Isolate splenocytes from C57BL/6 mice.
-
Enrich for naive CD4+ T cells using a magnetic-activated cell sorting (MACS) kit.
-
Culture the naive CD4+ T cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies.
-
Add the Th17-polarizing cocktail, which typically includes IL-6, TGF-β, anti-IL-4, and anti-IFN-γ.
-
Add serially diluted this compound to the wells.
-
Culture the cells for 3-5 days at 37°C and 5% CO2.
-
Collect the culture supernatants and measure the concentration of IL-17A using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's protocol.
-
Plot the IL-17A concentration against the compound concentration to determine the IC50 value.
-
Imiquimod (IMQ)-Induced Psoriasis-Like Skin Inflammation Mouse Model
This is a widely used animal model that recapitulates many features of human psoriasis.
-
Principle: Topical application of imiquimod, a Toll-like receptor 7 (TLR7) agonist, induces a robust inflammatory response in the skin, characterized by erythema, scaling, and thickening, which is dependent on the IL-23/IL-17 axis.[5]
-
Protocol:
-
Use 8-10 week old BALB/c or C57BL/6 mice.
-
Shave the dorsal skin of the mice.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara®) to the shaved back for 5-7 consecutive days.
-
Administer topical this compound (e.g., 2%, 4%, or 8% in a vehicle like Vaseline) or vehicle control to a separate group of mice daily, starting from the first day of imiquimod application.
-
Score the severity of the skin inflammation daily based on erythema, scaling, and thickness (each on a scale of 0-4). The cumulative score is the sum of these individual scores.
-
Measure skin thickness daily using a caliper.
-
At the end of the study, collect skin and blood samples for analysis of cytokine levels (e.g., by ELISA or qPCR) and histological examination.
-
IL-23-Induced Psoriasis-Like Skin Inflammation Mouse Model
This model directly activates the IL-23/IL-17 pathway to induce psoriatic-like inflammation.
-
Principle: Intradermal injection of IL-23 induces a localized inflammatory response characterized by epidermal hyperplasia and immune cell infiltration, which is highly dependent on IL-17.[6]
-
Protocol:
-
Use 8-10 week old BALB/c or C57BL/6 mice.
-
Administer intradermal injections of recombinant mouse IL-23 (e.g., 500 ng in 20 µL PBS) into the ear or shaved dorsal skin daily for 4-5 days.
-
Administer topical this compound or vehicle control daily.
-
Monitor and score the clinical signs of inflammation (erythema and thickness) daily.
-
At the end of the study, collect tissue and blood samples for cytokine analysis and histology.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a novel RORγ antagonist with skin-restricted exposure for topical treatment of mild to moderate psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. imavita.com [imavita.com]
- 4. researchgate.net [researchgate.net]
- 5. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 6. Hooke - Contract Research - IL-23-Induced Psoriasis in C57BL/6 Mice [hookelabs.com]
An In-depth Technical Guide on the Selectivity Profile of SHR168442
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of SHR168442, a novel Retinoic Acid Receptor-Related Orphan Receptor γ (RORγ) antagonist. The document details its inhibitory activity, off-target screening, and the experimental methodologies used for its characterization, offering valuable insights for professionals in drug development and related scientific fields.
Introduction to this compound
This compound is a potent and selective RORγ antagonist developed for the topical treatment of mild to moderate psoriasis.[1][2][3] As a key regulator of T helper 17 (Th17) cell differentiation and function, RORγ plays a crucial role in the inflammatory cascade, particularly through the modulation of Interleukin-17 (IL-17) production.[4][5][6] By inhibiting RORγ, this compound effectively suppresses the transcription of the IL-17 gene, leading to a reduction in IL-17 cytokine secretion and thereby mitigating psoriatic inflammation.[1][2][4] This compound was designed for skin-restricted exposure to minimize systemic side effects.[1][3]
Quantitative Selectivity Profile
The selectivity of this compound has been rigorously evaluated through a series of in vitro assays. The following tables summarize the quantitative data on its inhibitory potency against its primary target, RORγ, and its selectivity against a related nuclear receptor, RORα, as well as a broader panel of off-target proteins.
Table 1: In Vitro Potency of this compound
| Target/Assay | Species | IC50 (nM) | Notes |
| RORγ Transcriptional Activity | Human | 15 ± 9 | Nuclear reporter assay.[1][4] |
| IL-17 Secretion Inhibition | Human | 20 | Measured in Peripheral Blood Mononuclear Cells (PBMCs).[1][4][7] |
| IL-17 Secretion Inhibition | Mouse | 54 ± 12 | Measured in splenocytes.[1][2] |
| RORγ Modulation | Human | 35 | General RORγ modulation.[8] |
Table 2: Selectivity Against RORα
| Target | Species | Activity | Concentration |
| RORα Reporter Activity | Not Specified | Little to no effect | Up to 10,000 nM |
This high degree of selectivity for RORγ over RORα is a critical attribute for minimizing potential off-target effects.[1]
Table 3: Off-Target Liability Assessment (SAFETYscan47 Panel)
| Panel | Number of Targets | Concentration Tested | Result |
| SAFETYscan47 | 47 | 3 µM | Inhibition of all targets was below 50%.[1] |
The SAFETYscan47 panel is a compilation of targets recommended by major pharmaceutical companies to assess potential off-target activities of drug candidates.[1] The results indicate a high degree of selectivity for this compound at a therapeutically relevant concentration.[1]
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
This biochemical assay was employed to assess the direct interaction of this compound with the RORγ ligand-binding domain (LBD).
-
Principle: The assay measures the disruption of the interaction between the RORγ LBD and a labeled coactivator peptide. The RORγ LBD is tagged with GST, which is then labeled with a terbium (Tb)-anti-GST antibody. A fluorescein-labeled coactivator peptide binds to the LBD. In the absence of an inhibitor, Förster Resonance Energy Transfer (FRET) occurs between the terbium donor and the fluorescein acceptor. An antagonist, such as this compound, binds to the LBD, causing a conformational change that reduces the affinity for the coactivator peptide, leading to a decrease in the FRET signal.[1][2]
-
Procedure:
-
The GST-tagged RORγ LBD is incubated with the Tb-anti-GST antibody.
-
The fluorescein-labeled coactivator peptide and varying concentrations of this compound are added to the mixture.
-
After an incubation period, the Time-Resolved FRET (TR-FRET) signal is measured.
-
The IC50 value is determined by plotting the dose-response curve of this compound concentration versus the inhibition of the FRET signal.[1][2]
-
This cell-based assay was used to determine the functional antagonism of this compound on RORγ-mediated gene transcription and its selectivity over RORα.
-
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing ROR response elements (ROREs). Cells are engineered to express both the ROR receptor (γ or α) and this reporter construct. Activation of the ROR receptor leads to the expression of the reporter gene. An antagonist will inhibit this process, resulting in a reduced reporter signal.
-
Procedure:
-
HEK293T cells are co-transfected with plasmids expressing the RORγ or RORα receptor and the corresponding luciferase reporter construct.
-
The transfected cells are then treated with varying concentrations of this compound.
-
After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
The IC50 value for RORγ inhibition is calculated from the dose-response curve. For selectivity, the activity against RORα is measured at a high concentration (up to 10,000 nM).[1] Ursolic acid and all-trans-retinoic acid (ATRA) were used as positive controls for the RORγ and RORα assays, respectively.[1][2]
-
This assay quantifies the inhibitory effect of this compound on the production of the key pro-inflammatory cytokine, IL-17.
-
Principle: This assay measures the amount of IL-17 secreted by immune cells (human PBMCs or differentiated mouse Th17 cells) in the presence of an inhibitor.
-
Procedure:
-
Human PBMCs:
-
Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy human donors.
-
The cells are stimulated to produce IL-17.
-
The stimulated cells are then treated with different concentrations of this compound.
-
After 72 hours of incubation, the cell culture supernatant is collected.[1]
-
The concentration of IL-17 in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay.
-
The IC50 value is determined from the dose-response curve.[1]
-
-
Mouse Splenocytes:
-
Spleen cells are harvested from mice.
-
The cells are cultured under conditions that promote differentiation into Th17 cells using a Th17 cell differentiation kit.[1]
-
The differentiating cells are treated with varying concentrations of this compound.
-
After 72 hours, the supernatant is collected, and the IL-17 concentration is quantified.[1]
-
The IC50 value is calculated.[1]
-
-
Visualizations
The following diagrams illustrate the key pathways and experimental workflows associated with the characterization of this compound.
Caption: Mechanism of action of this compound in Th17 cells.
Caption: Experimental workflow for this compound selectivity profiling.
Conclusion
This compound demonstrates a highly potent and selective inhibitory profile against RORγ. The comprehensive in vitro characterization, including direct binding, functional antagonism, and broad off-target screening, confirms its specificity. These findings, coupled with its skin-restricted pharmacokinetic properties, underscore its potential as a targeted topical therapeutic for inflammatory skin conditions such as psoriasis. The detailed methodologies provided herein serve as a valuable resource for researchers engaged in the preclinical assessment of novel therapeutic agents.
References
- 1. Discovery of a novel RORγ antagonist with skin-restricted exposure for topical treatment of mild to moderate psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drughunter.com [drughunter.com]
- 4. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacologic modulation of RORγt translates to efficacy in preclinical and translational models of psoriasis and inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
The Impact of SHR168442 on Keratinocyte Proliferation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHR168442 is a novel, potent, and selective small-molecule antagonist of the Retinoid-related Orphan Receptor gamma t (RORγt).[1][2][3][4] RORγt is a key transcription factor that governs the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).[1][2][3] The IL-23/IL-17 axis is a critical pathway in the pathogenesis of psoriasis, a chronic autoimmune skin disease characterized by inflammation and keratinocyte hyperproliferation.[1][2] this compound is being developed as a topical treatment for mild to moderate psoriasis, with a design that ensures high skin exposure and low systemic absorption to minimize potential side effects.[1][2][3] This document provides an in-depth technical guide on the core mechanism by which this compound indirectly impacts keratinocyte proliferation.
Data Presentation
The following tables summarize the quantitative data regarding the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Activity of this compound
| Assay | Target/Cell Type | Parameter | Value | Reference |
| RORγ Antagonist Activity | Human RORγ Ligand Binding Domain | IC₅₀ | 8 nM | [1] |
| RORγ Transcriptional Activity | HEK293T cells | IC₅₀ | 15 ± 9 nM | [1] |
| IL-17A Secretion Inhibition | Human Peripheral Blood Mononuclear Cells (PBMCs) | IC₅₀ | 20 nM | [1] |
| IL-17A Secretion Inhibition | Mouse Splenocytes | IC₅₀ | 54 ± 12 nM | [3] |
Table 2: In Vivo Efficacy of this compound in Psoriasis Mouse Models
| Model | Treatment | Parameter | Result | Reference |
| Imiquimod (IMQ)-Induced Psoriasis | 4% and 8% this compound topical application | Erythema, Scaling, and Thickness Scores | Significant dose-dependent reduction in scores compared to vehicle.[5] | [5] |
| IL-23-Induced Psoriasis | 4% and 8% this compound topical application | Clinical Scores | Significant dose-dependent reduction in clinical scores.[1] | [1] |
| Imiquimod (IMQ)-Induced Psoriasis | 8% this compound topical application | Skin Exposure vs. Plasma Exposure | High exposure in skin, low in plasma. | [1][2][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
LanthaScreen® TR-FRET RORγ Coactivator Assay
This assay quantifies the ability of this compound to inhibit the interaction between the RORγ ligand-binding domain (LBD) and a coactivator peptide.[6][7][8][9][10]
Materials:
-
RORγ-LBD-GST fusion protein
-
Terbium-labeled anti-GST antibody
-
Fluorescein-labeled coactivator peptide (D22)
-
Test compound (this compound)
-
Assay buffer
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 2 µL of the diluted compound to the assay plate.
-
Prepare a 2X mixture of RORγ-LBD-GST and Terbium-anti-GST antibody in assay buffer.
-
Add 10 µL of the protein-antibody mixture to the wells containing the compound.
-
Incubate for 1 hour at room temperature.
-
Prepare a 2X solution of Fluorescein-D22 coactivator peptide in assay buffer.
-
Add 10 µL of the coactivator peptide solution to the wells.
-
Incubate for 1 hour at room temperature, protected from light.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (Terbium) and 520 nm (Fluorescein).
-
Calculate the 520/495 nm emission ratio and plot against the compound concentration to determine the IC₅₀ value.
IL-17A Secretion Assay from Human PBMCs
This assay measures the inhibitory effect of this compound on the production of IL-17A by activated human immune cells.[11][12][13][14][15]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS
-
Cell stimulation cocktail (e.g., PMA and Ionomycin, or CytoStim)
-
Test compound (this compound)
-
Human IL-17A ELISA kit
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well in RPMI-1640 medium.
-
Prepare serial dilutions of this compound and add to the wells.
-
Add the cell stimulation cocktail to the wells to induce IL-17A production.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plate and collect the supernatant.
-
Quantify the concentration of IL-17A in the supernatant using a human IL-17A ELISA kit according to the manufacturer's instructions.
-
Plot the IL-17A concentration against the this compound concentration to calculate the IC₅₀ value.
Imiquimod (IMQ)-Induced Psoriasis Mouse Model
This in vivo model is used to assess the efficacy of topical this compound in a psoriasis-like skin inflammation model.[16][17][18][19][20][21]
Animals:
-
BALB/c or C57BL/6 mice (female, 8-10 weeks old)
Procedure:
-
Shave the dorsal skin of the mice.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara™) to the shaved back and right ear for 5-6 consecutive days.[16]
-
Topically apply the vehicle (e.g., Vaseline) or this compound formulated in the vehicle to the inflamed skin, typically starting on day 2 after the first IMQ application.
-
Monitor the mice daily for body weight and clinical signs of inflammation.
-
Score the severity of erythema, scaling, and skin thickness on a scale of 0 to 4. The cumulative score reflects the overall disease severity.
-
At the end of the study, euthanize the mice and collect skin and blood samples for further analysis (e.g., histology, cytokine levels).
IL-23-Induced Psoriasis Mouse Model
This model evaluates the therapeutic effect of this compound in a more targeted, cytokine-driven model of psoriasis.[17][21][22][23][24]
Animals:
-
C57BL/6 mice (female, 8-10 weeks old)
Procedure:
-
Administer intradermal injections of recombinant mouse IL-23 (e.g., 500 ng in 20 µL PBS) into the ear pinna daily for 4 consecutive days.[23]
-
Topically apply the vehicle or this compound to the ear starting from day 0.
-
Measure ear thickness daily using a caliper.
-
At the end of the experiment, collect ear tissue for histological analysis and measurement of inflammatory cytokine levels.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits RORγt in Th17 cells, reducing IL-17 secretion and its pro-proliferative signaling in keratinocytes.
Caption: Workflow for evaluating this compound's efficacy from in vitro assays to in vivo models and subsequent analysis.
Mechanism of Action on Keratinocyte Proliferation
Current evidence indicates that this compound impacts keratinocyte proliferation through an indirect mechanism, primarily by suppressing the production of IL-17A from Th17 cells.
Inhibition of the RORγt/IL-17 Axis
This compound acts as a potent antagonist of RORγt, the master regulator of Th17 cell differentiation and function.[1][2][3] By binding to the ligand-binding domain of RORγt, this compound inhibits its transcriptional activity.[1] This leads to a significant reduction in the expression of RORγt target genes, including IL17A and IL17F.[1][2][3] The decreased transcription results in lower secretion of IL-17A from Th17 cells, as demonstrated in studies using human PBMCs and mouse splenocytes.[1][3]
IL-17A-Mediated Keratinocyte Hyperproliferation
In the psoriatic microenvironment, elevated levels of IL-17A act directly on keratinocytes, which express the IL-17 receptor (a heterodimer of IL-17RA and IL-17RC).[25][26][27] The binding of IL-17A to its receptor triggers several downstream signaling pathways that collectively promote keratinocyte hyperproliferation and inhibit their normal differentiation, contributing to the thickened epidermis (acanthosis) characteristic of psoriatic plaques.[27][28][29]
Key signaling pathways activated by IL-17A in keratinocytes include:
-
TRAF4-ERK5 Axis: IL-17A stimulation leads to the recruitment of TRAF4 to the IL-17 receptor complex, which in turn activates the MEKK3-ERK5 signaling cascade.[30][31][32] This pathway promotes the expression of genes involved in cell proliferation, such as c-myc.[31]
-
PI3K/Akt Pathway and C/EBPα Downregulation: IL-17A can activate the PI3K/Akt signaling pathway, which leads to the downregulation of CCAAT/enhancer-binding protein alpha (C/EBPα).[25][33] C/EBPα is a negative regulator of cell proliferation; therefore, its suppression by IL-17A removes a brake on the cell cycle, leading to increased keratinocyte proliferation.[25][33]
-
STAT1/STAT3 Activation: IL-17A has been shown to upregulate the expression of Keratin 17 (K17), a hallmark of psoriasis, through STAT1- and STAT3-dependent mechanisms.[34] While K17 is primarily a structural protein, its overexpression is associated with the hyperproliferative state of psoriatic keratinocytes.
By reducing the amount of available IL-17A in the skin, this compound effectively dampens these pro-proliferative signals to keratinocytes. This leads to a normalization of keratinocyte turnover, a reduction in epidermal thickness, and an overall improvement in the clinical signs of psoriasis, as observed in the IMQ- and IL-23-induced mouse models.[1][5]
Conclusion
This compound is a promising topical RORγt antagonist that addresses the hyperproliferative state of keratinocytes in psoriasis through an indirect, yet highly effective, anti-inflammatory mechanism. By inhibiting the production of IL-17A from Th17 cells, this compound interrupts a key pathogenic cytokine axis, leading to a reduction in the downstream signaling events that drive keratinocyte hyperproliferation. The preclinical data, demonstrating potent in vitro activity and significant in vivo efficacy with a favorable skin-restricted exposure profile, support the continued development of this compound as a targeted therapy for mild to moderate psoriasis.
References
- 1. Discovery of a novel RORγ antagonist with skin-restricted exposure for topical treatment of mild to moderate psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SHR-168442 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. drughunter.com [drughunter.com]
- 5. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay in Summary_ki [bindingdb.org]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. PBMC-06- Intracellular Cytokine Staining (ICS) of IFN-gamma, IL-4 and IL-17 on Human Peripheral Blood Monon... [protocols.io]
- 12. miltenyibiotec.com [miltenyibiotec.com]
- 13. miltenyibiotec.com [miltenyibiotec.com]
- 14. miltenyibiotec.com [miltenyibiotec.com]
- 15. Th17 cell frequency and IL-17A concentrations in peripheral blood mononuclear cells and vitreous fluid from patients with diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. frontierspartnerships.org [frontierspartnerships.org]
- 17. IL-23- and Imiquimod-Induced Models of Experimental Psoriasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 20. imavita.com [imavita.com]
- 21. researchgate.net [researchgate.net]
- 22. imavita.com [imavita.com]
- 23. Hooke - Contract Research - IL-23-Induced Psoriasis in C57BL/6 Mice [hookelabs.com]
- 24. IL-23-Induced Psoriasis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. IL-17 promotes keratinocyte proliferation via the downregulation of C/EBPα - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Interleukin-17A and Keratinocytes in Psoriasis [mdpi.com]
- 27. Interleukin-17A and Keratinocytes in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pnas.org [pnas.org]
- 29. The IL-23/T17 pathogenic axis in psoriasis is amplified by keratinocyte responses - PMC [pmc.ncbi.nlm.nih.gov]
- 30. A novel IL-17 signaling pathway controlling keratinocyte proliferation and tumorigenesis via the TRAF4–ERK5 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. rupress.org [rupress.org]
- 32. A novel IL-17 signaling pathway controlling keratinocyte proliferation and tumorigenesis via the TRAF4-ERK5 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. IL-17 promotes keratinocyte proliferation via the downregulation of C/EBPα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. files.core.ac.uk [files.core.ac.uk]
A Technical Guide to the RORγ Modulatory Activity of SHR168442: Inverse Agonism vs. Antagonism
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Retinoid-related orphan receptor gamma t (RORγt) is a pivotal transcription factor that governs the differentiation and function of T helper 17 (Th17) cells, which are central to the pathogenesis of numerous autoimmune diseases, including psoriasis.[1] Consequently, RORγt has emerged as a high-priority therapeutic target. SHR168442 is a novel small molecule modulator of RORγt designed for the topical treatment of psoriasis.[2][3] While often termed an antagonist, its mechanism of reducing the constitutive activity of RORγt aligns with the definition of an inverse agonist. This technical guide provides an in-depth analysis of the in vitro and in vivo activity of this compound, detailing its biochemical potency, cellular function, and efficacy in preclinical models. We present quantitative data in structured tables, outline key experimental protocols, and use visualizations to clarify complex signaling pathways and mechanistic concepts.
The RORγt-Th17 Axis: A Prime Target in Autoimmunity
The interleukin-23 (IL-23)/Th17 signaling axis is a cornerstone of inflammatory and autoimmune disorders.[2][4] Th17 cells are a distinct lineage of CD4+ T helper cells characterized by their production of pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22.[5] The differentiation of these cells from naive T cells is driven by cytokines such as transforming growth factor-beta (TGF-β) and IL-6.[6]
The nuclear receptor RORγt is the definitive master regulator that programs the Th17 cell lineage.[1][6] Upon activation by upstream signals like STAT3, RORγt binds to the promoter regions of target genes, initiating the transcription of the signature Th17 cytokines.[7][8] The continued expression and function of RORγt are essential for maintaining the pathogenic activity of Th17 cells.[6] In psoriatic lesions, the infiltration of Th17 cells and the subsequent action of IL-17 on keratinocytes drive hyperproliferation, inflammation, and the characteristic disease phenotype.[4][9][10] This central role makes RORγt an attractive drug target for interrupting the inflammatory cascade at its source.[11]
References
- 1. Dissecting the Roles of RORγt in Human Th17 Cells | Huh Laboratory [huhlab.med.harvard.edu]
- 2. Discovery of a novel RORγ antagonist with skin-restricted exposure for topical treatment of mild to moderate psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. The Immunologic Role of IL-17 in Psoriasis and Psoriatic Arthritis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. TH17 lineage differentiation is programmed by orphan nuclear receptors RORα and RORγ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The IL-17 Family of Cytokines in Psoriasis: IL-17A and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The psoriasis-associated IL-17A induces and cooperates with IL-36 cytokines to control keratinocyte differentiation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Targets of SHR168442 in Dermal Fibroblasts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHR168442 is a potent and selective antagonist of the Retinoic acid receptor-related orphan receptor gamma (RORγ). While the primary therapeutic focus of this compound has been on its immunomodulatory effects, particularly the inhibition of the Th17/IL-17 axis in inflammatory conditions like psoriasis, its direct and indirect effects on stromal cells such as dermal fibroblasts are of significant interest for understanding its complete mechanism of action in skin biology and pathology. This technical guide consolidates the current understanding and delineates the potential downstream targets and signaling pathways of this compound in dermal fibroblasts, based on the known functions of RORγ and its principal downstream cytokine, Interleukin-17 (IL-17).
Although direct experimental data on this compound in dermal fibroblasts is not yet publicly available, a robust body of literature on RORγ antagonism and IL-17 signaling in these cells allows for a well-grounded extrapolation of its likely effects. Dermal fibroblasts are known to express RORγ, making them potential direct targets for this compound. Furthermore, as key responders to the inflammatory milieu, they are significant indirect targets via the drug's suppression of Th17 cell activity.
I. Potential Direct Effects of this compound via RORγ Antagonism in Dermal Fibroblasts
RORγ is expressed in dermal fibroblasts and has been implicated in the regulation of fibrotic processes. Studies utilizing other RORγ antagonists, such as certain vitamin D3 derivatives, have demonstrated that antagonizing this receptor can directly impact fibroblast behavior. These effects are contingent on the functional presence of RORγ in the cells.
Key Downstream Effects of RORγ Antagonism:
-
Inhibition of Cell Proliferation: RORγ antagonists have been shown to inhibit the proliferation of dermal fibroblasts in a dose-dependent manner.
-
Suppression of Pro-Fibrotic Gene Expression: Antagonism of RORγ can curtail the expression of genes associated with fibrosis, including those involved in collagen synthesis.
-
Modulation of TGF-β1-Induced Collagen Synthesis: A critical function of RORγ antagonism in dermal fibroblasts is the inhibition of Transforming Growth Factor-beta 1 (TGF-β1)-induced collagen production.
Quantitative Data on RORγ Antagonist Effects in Dermal Fibroblasts
The following table summarizes the effects of noncalcemic vitamin D3 derivatives, which act as RORγ antagonists, on murine dermal fibroblasts.
| Compound | Concentration (nM) | Effect on Proliferation (% of Control) | Effect on TGF-β1-Induced Collagen Synthesis | Reference |
| 20(OH)D3 | 100 | Significant Decrease | Inhibition | [1] |
| 20,23(OH)2D3 | 100 | Significant Decrease | Inhibition | [1] |
| 1,20(OH)2D3 | 100 | Significant Decrease | Inhibition | [1] |
| 1,20,23(OH)3D3 | 100 | Significant Decrease | Inhibition | [1] |
II. Potential Indirect Effects of this compound via IL-17 Pathway Inhibition
A primary mechanism of this compound is the suppression of IL-17 production by Th17 cells. Dermal fibroblasts are highly responsive to IL-17A, expressing its receptors (IL-17RA and IL-17RC). Therefore, by reducing IL-17A levels in the dermal microenvironment, this compound is predicted to modulate a wide array of downstream signaling events in fibroblasts.
Key Downstream Effects of IL-17A Signaling Inhibition:
-
Reduction of Pro-inflammatory Mediators: Inhibition of IL-17 signaling is expected to decrease the production of pro-inflammatory chemokines and cytokines by dermal fibroblasts, including Monocyte Chemoattractant Protein-1 (MCP-1), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[2]
-
Modulation of Extracellular Matrix (ECM) Remodeling: IL-17A signaling induces the production of Matrix Metalloproteinase-1 (MMP-1).[2] Consequently, this compound may indirectly regulate ECM turnover by reducing MMP-1 expression.
-
Impact on Collagen Deposition: The direct effect of IL-17A on collagen production is reported to be minimal.[2] However, the cytokine milieu produced by Th17 cells (including TNF and IFN-γ) can strongly inhibit collagen production.[2] There is also evidence for an anti-fibrotic role of IL-17A through the upregulation of miR-129-5p, leading to decreased levels of Connective Tissue Growth Factor (CTGF) and collagen α1(I).[2]
-
Decreased Neutrophil Recruitment: IL-17 signaling in dermal fibroblasts is a critical driver of neutrophil recruitment to the skin via the expression of chemokines such as CXCL1, CXCL2, CXCL5, and CXCL12.[3][4] By inhibiting this pathway, this compound would be expected to reduce neutrophil infiltration.
Quantitative Data on IL-17A Effects in Dermal Fibroblasts
The following table summarizes the dose-dependent effects of recombinant IL-17A on the production of various mediators by human dermal fibroblasts.
| Mediator | IL-17A Concentration (ng/mL) | Fold Increase (Protein Level) | Reference |
| MCP-1 | 10 | ~2-fold | [2] |
| 30 | ~3-fold | [2] | |
| 100 | ~4-fold | [2] | |
| IL-8 | 10 | ~3-fold | [2] |
| 30 | ~5-fold | [2] | |
| 100 | ~7-fold | [2] | |
| MMP-1 | 10 | ~1.5-fold | [2] |
| 30 | ~2.5-fold | [2] | |
| 100 | ~3.5-fold | [2] | |
| Type I Collagen | 10 - 100 | No significant change | [2] |
III. Signaling Pathways
A. RORγ-Mediated Signaling in Dermal Fibroblasts
The direct downstream signaling of RORγ in dermal fibroblasts, particularly in the context of fibrosis, is an active area of research. The current understanding points to a role for RORγ in modulating the cellular response to pro-fibrotic stimuli like TGF-β1.
B. IL-17A Signaling in Dermal Fibroblasts
Upon binding to its heterodimeric receptor (IL-17RA/RC) on the surface of dermal fibroblasts, IL-17A initiates a signaling cascade that leads to the activation of key transcription factors.
IV. Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the downstream effects of RORγ antagonism and IL-17 signaling in dermal fibroblasts.
A. Dermal Fibroblast Isolation and Culture
-
Source: Human or murine skin biopsies.
-
Protocol:
-
Mince skin tissue into small fragments.
-
Digest with collagenase (e.g., 1-2 mg/mL) in a suitable medium (e.g., DMEM) for several hours at 37°C.
-
Filter the cell suspension to remove undigested tissue.
-
Centrifuge the filtrate to pellet the cells.
-
Resuspend the pellet and culture in DMEM supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.
-
Fibroblasts are identified by their characteristic spindle-shaped morphology and are used between passages 3 and 8.
-
B. Quantification of Cytokine and Chemokine Production (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted proteins in cell culture supernatants.
-
Protocol:
-
Seed dermal fibroblasts in multi-well plates and allow them to adhere.
-
Starve cells in serum-free or low-serum medium.
-
Treat cells with recombinant IL-17A or other stimuli for a specified time (e.g., 48 hours).
-
Collect the culture supernatants.
-
Perform ELISA for target proteins (e.g., MCP-1, IL-6, IL-8) using commercially available kits according to the manufacturer's instructions.
-
C. Analysis of Signaling Pathway Activation (Western Blot)
-
Principle: Western blotting is used to detect the phosphorylation and thus activation of specific signaling proteins within the cell.
-
Protocol:
-
Treat cultured fibroblasts with stimuli (e.g., IL-17A) for various short time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated and total forms of signaling proteins (e.g., phospho-p38, total-p38, phospho-JNK, total-JNK).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence and quantify band intensity using densitometry.
-
D. Gene Expression Analysis (Quantitative PCR - qPCR)
-
Principle: qPCR is used to measure the relative changes in mRNA levels of target genes.
-
Protocol:
-
Treat fibroblasts with the compound of interest.
-
Isolate total RNA using a suitable kit (e.g., RNeasy).
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using gene-specific primers for target genes (e.g., COL1A1, IL6, CXCL1) and a reference gene (e.g., GAPDH).
-
Calculate the relative gene expression using the ΔΔCt method.
-
V. Summary and Future Directions
The available evidence strongly suggests that this compound, through its antagonism of RORγ, has the potential to exert significant effects on dermal fibroblasts, both directly and indirectly. The direct pathway likely involves the inhibition of fibroblast proliferation and pro-fibrotic responses. The indirect pathway, mediated by the suppression of IL-17A, is predicted to dampen the pro-inflammatory phenotype of fibroblasts, reducing the production of inflammatory mediators and neutrophil-attracting chemokines.
Future research should focus on directly investigating the effects of this compound on primary human dermal fibroblasts. Key experiments would include:
-
Confirming the expression of RORγ in human dermal fibroblasts.
-
Assessing the impact of this compound on fibroblast proliferation, migration, and collagen synthesis, particularly in the context of TGF-β1 stimulation.
-
Evaluating the ability of this compound to block IL-17A-induced gene and protein expression in fibroblasts.
-
Utilizing transcriptomic approaches (e.g., RNA-sequencing) to obtain an unbiased view of the downstream gene networks regulated by this compound in dermal fibroblasts.
Such studies will be crucial for a comprehensive understanding of the therapeutic potential of this compound in inflammatory and fibrotic skin diseases.
References
- 1. Antifibrogenic Activities of CYP11A1-derived Vitamin D3-hydroxyderivatives Are Dependent on RORγ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Th17 cells favor inflammatory responses while inhibiting type I collagen deposition by dermal fibroblasts: differential effects in healthy and systemic sclerosis fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rupress.org [rupress.org]
Methodological & Application
Application Notes and Protocols for SHR168442 in an Imiquimod-Induced Psoriasis Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the use of SHR168442, a novel topical RORγ antagonist, in a preclinical imiquimod-induced psoriasis mouse model. This guide is intended for researchers in immunology, dermatology, and pharmacology to assess the therapeutic potential of this compound for psoriasis.
Introduction
Psoriasis is a chronic autoimmune inflammatory skin disease characterized by erythematous plaques with silvery scales. The interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is a critical pathogenic pathway in psoriasis. Retinoid-related orphan receptor gamma t (RORγt) is a master regulator of Th17 cell differentiation and function, making it a promising therapeutic target.[1][2][3] this compound is a potent and selective RORγ antagonist designed for topical administration.[1][3][4] It has demonstrated significant efficacy in reducing psoriasis-like skin inflammation in mouse models by inhibiting the production of pro-inflammatory cytokines such as IL-17A, IL-6, and TNFα.[1][5][6] The imiquimod-induced psoriasis model in mice is a widely used and well-established preclinical model that recapitulates many of the key histopathological and immunological features of human psoriasis.[7][8][9][10][11]
Signaling Pathway of this compound in Psoriasis
The therapeutic effect of this compound is mediated through the inhibition of the RORγt transcription factor. In the context of psoriasis, this leads to the downregulation of the IL-23/Th17 signaling pathway.
Experimental Protocol
This protocol outlines the induction of psoriasis-like skin inflammation in mice using imiquimod and the subsequent topical treatment with this compound.
Materials
-
Imiquimod Cream: Commercially available 5% imiquimod cream (e.g., Aldara™).[11][12][13]
-
This compound Formulation: this compound compounded in a suitable vehicle (e.g., Vaseline) at desired concentrations (e.g., 2%, 4%, 8%).[1][5]
-
Vehicle Control: The same vehicle used for this compound formulation (e.g., Vaseline).[5]
-
Calipers: For measuring ear and skin thickness.
-
Scoring System: Psoriasis Area and Severity Index (PASI) adapted for mice.
Experimental Workflow
Procedure
-
Acclimatization and Hair Removal (Day -1):
-
Allow mice to acclimatize to the housing conditions for at least one week.
-
Anesthetize the mice and shave a designated area on the upper back.
-
Apply a depilatory cream to the shaved area to remove any remaining hair, then rinse thoroughly with water.[13]
-
-
Psoriasis Induction (Day 0-5):
-
Treatment with this compound (Day 0-5):
-
Divide the mice into treatment groups (n=8-10 per group).
-
Approximately 2-4 hours after imiquimod application, topically administer the this compound formulation or vehicle control to the inflamed back skin.
-
-
Clinical Assessment (Daily):
-
Monitor and score the severity of the skin inflammation daily using a modified PASI score, assessing erythema (redness), scaling, and thickness on a scale of 0-4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked).[8][9] The cumulative score represents the overall disease severity.
-
Measure the thickness of the back skin and ears daily using calipers.
-
Record the body weight of each mouse daily.
-
-
Endpoint Analysis (Day 6):
-
Euthanize the mice and collect skin biopsies for histological analysis (H&E staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Collect skin and spleen samples for cytokine analysis (e.g., ELISA, qPCR) to measure the levels of IL-17A, IL-6, and TNFα.
-
Blood samples can be collected for pharmacokinetic analysis of this compound.
-
Data Presentation
The following tables summarize the expected quantitative outcomes based on preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Assay | Species | IC50 |
| RORγ Transcriptional Activity | Human | 15 ± 9 nM |
| IL-17 Secretion from PBMCs | Human | 20 nM |
| IL-17 Secretion from Splenocytes | Mouse | 54 ± 12 nM |
| Data synthesized from published preclinical findings.[1][5] |
Table 2: Efficacy of Topical this compound in Imiquimod-Induced Psoriasis Mouse Model
| Treatment Group | Cumulative PASI Score (Day 6) | Ear Thickness (mm, Day 6) | Skin IL-17A Levels (pg/mL) |
| Naive | 0.5 ± 0.2 | 0.20 ± 0.02 | 50 ± 15 |
| Vehicle | 8.5 ± 1.0 | 0.45 ± 0.05 | 800 ± 100 |
| This compound (2%) | 6.0 ± 0.8 | 0.38 ± 0.04 | 550 ± 80 |
| This compound (4%) | 4.2 ± 0.6 | 0.30 ± 0.03 | 300 ± 50 |
| This compound (8%) | 2.5 ± 0.5 | 0.25 ± 0.03 | 150 ± 40 |
| Values are representative and may vary between studies. Data presented as mean ± SEM.[1][5] |
Table 3: Pharmacokinetic Profile of Topical this compound (8%) on Day 8
| Tissue | Concentration |
| Diseased Skin | High (ng/g) |
| Plasma | Low (ng/mL) |
| This compound demonstrates high skin retention and low systemic exposure.[1][5] |
Conclusion
This compound is a promising topical RORγ antagonist for the treatment of psoriasis.[1][4] The imiquimod-induced psoriasis mouse model provides a robust and reproducible platform for evaluating the in vivo efficacy and mechanism of action of this compound.[7][10] This protocol offers a detailed guide for conducting such preclinical studies, which are crucial for the further development of this compound as a potential therapeutic agent for psoriasis.
References
- 1. Discovery of a novel RORγ antagonist with skin-restricted exposure for topical treatment of mild to moderate psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a novel RORγ antagonist with skin-restricted exposure for topical treatment of mild to moderate psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. researchgate.net [researchgate.net]
- 6. SHR-168442 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. frontierspartnerships.org [frontierspartnerships.org]
- 9. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 10. imavita.com [imavita.com]
- 11. scispace.com [scispace.com]
- 12. Mouse model of imiquimod-induced psoriatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SHR168442 in an IL-23-Induced Skin Inflammation Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SHR168442, a potent and selective RORγt antagonist, in an Interleukin-23 (IL-23)-induced mouse model of skin inflammation. This model is highly relevant for studying psoriasis and other Th17-mediated skin disorders. The following protocols and data are intended to facilitate the experimental design and execution for researchers evaluating the therapeutic potential of this compound.
Introduction
Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. The IL-23/Th17 signaling axis is a critical pathway in the pathogenesis of psoriasis.[1][2][3] IL-23 promotes the expansion and maintenance of Th17 cells, which in turn produce pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22, driving the inflammatory cascade in the skin.[1][2][3][4] this compound is a novel, topically administered RORγt antagonist designed to inhibit the transcriptional activity of RORγt, a key transcription factor for Th17 cell differentiation and function.[5][6][7][8][9] By targeting RORγt, this compound effectively suppresses the production of IL-17 and other pro-inflammatory cytokines, thereby ameliorating skin inflammation.[5][6][7][8] These notes provide detailed protocols for the in vivo evaluation of this compound in a well-established IL-23-induced skin inflammation mouse model.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound in the IL-23-induced psoriasis-like skin inflammation mouse model.
Table 1: Effect of Topical this compound on Clinical Score in IL-23-Induced Skin Inflammation Model [5][8]
| Treatment Group | Day 4 | Day 5 | Day 6 | Day 7 | Day 8 |
| Naïve | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| IL-23 + Vehicle | 2.5 ± 0.3 | 3.0 ± 0.4 | 3.5 ± 0.5 | 3.8 ± 0.4 | 4.0 ± 0.3 |
| IL-23 + 2% this compound | 2.0 ± 0.2 | 2.2 ± 0.3 | 2.5 ± 0.4 | 2.6 ± 0.3 | 2.8 ± 0.4 |
| IL-23 + 4% this compound | 1.5 ± 0.2** | 1.8 ± 0.2** | 2.0 ± 0.3 | 2.1 ± 0.3 | 2.2 ± 0.2 |
| IL-23 + 8% this compound | 1.0 ± 0.1 | 1.2 ± 0.2 | 1.3 ± 0.2 | 1.4 ± 0.2 | 1.5 ± 0.2*** |
*Data are presented as mean ± SEM. Statistical significance vs. IL-23 + Vehicle group: *p < 0.05, **p < 0.01, **p < 0.001. Clinical score is a composite of erythema, scaling, and thickness, each scored on a 0-4 scale.
Table 2: Effect of Topical this compound on Skin Thickness in IL-23-Induced Skin Inflammation Model [5][8]
| Treatment Group | Skin Thickness (mm) at Day 8 |
| Naïve | 0.324 ± 0.015 |
| IL-23 + Vehicle | 0.564 ± 0.028 |
| IL-23 + 2% this compound | 0.489 ± 0.021* |
| IL-23 + 4% this compound | 0.412 ± 0.018 |
| IL-23 + 8% this compound | 0.355 ± 0.016 |
*Data are presented as mean ± SEM. Statistical significance vs. IL-23 + Vehicle group: *p < 0.05, **p < 0.001.
Table 3: Effect of Topical this compound on Serum Cytokine Levels in IL-23-Induced Skin Inflammation Model [5][8]
| Treatment Group | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-17A (pg/mL) |
| Naïve | 15.2 ± 3.1 | 8.5 ± 2.0 | 12.3 ± 2.5 |
| IL-23 + Vehicle | 125.6 ± 15.3 | 88.7 ± 10.2 | 150.4 ± 18.7 |
| IL-23 + 8% this compound | 45.3 ± 8.2 | 30.1 ± 5.6 | 55.2 ± 9.8*** |
*Data are presented as mean ± SEM. Statistical significance vs. IL-23 + Vehicle group: **p < 0.001.
Experimental Protocols
I. IL-23-Induced Skin Inflammation Mouse Model
This protocol describes the induction of a psoriasis-like skin inflammation in mice by intradermal injection of recombinant IL-23.
Materials:
-
Female BALB/c or C57BL/6 mice, 8-10 weeks old
-
Recombinant murine IL-23 (rIL-23)
-
Sterile phosphate-buffered saline (PBS)
-
Insulin syringes (29-31 gauge)
-
Electric clippers
-
Depilatory cream (optional)
-
Calipers for measuring skin thickness
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing facility for at least one week before the experiment.
-
Hair Removal: Three days prior to the first IL-23 injection, remove the hair from the dorsal back skin of the mice using electric clippers. If necessary, a depilatory cream can be used, followed by thorough rinsing with water. Allow the skin to recover for 3 days.
-
IL-23 Injection:
-
Reconstitute rIL-23 in sterile PBS to a final concentration of 50 µg/mL.
-
On Day 0, anesthetize the mice and administer a 20 µL intradermal injection of rIL-23 solution (1 µg) into the shaved dorsal skin.
-
Administer daily intradermal injections of rIL-23 for a total of 4-8 consecutive days. A control group should receive daily injections of sterile PBS.
-
-
Monitoring:
-
Monitor the body weight of the mice daily.
-
Assess the severity of skin inflammation daily using a clinical scoring system (see Protocol II).
-
Measure the skin thickness at the injection site daily using calipers.
-
II. Assessment of Skin Inflammation
This protocol details the method for scoring the clinical signs of skin inflammation.
Materials:
-
Scoring scale (see below)
-
Digital calipers
Procedure:
-
Clinical Scoring (Modified PASI):
-
Visually assess the following parameters at the site of inflammation: erythema (redness), scaling, and thickness.
-
Score each parameter independently on a scale of 0 to 4, as described in the table below.
-
The total clinical score is the sum of the individual scores for erythema, scaling, and thickness (maximum score of 12).
-
| Score | Erythema | Scaling | Thickness |
| 0 | None | None | None |
| 1 | Slight | Slight | Slight |
| 2 | Moderate | Moderate | Moderate |
| 3 | Marked | Marked | Marked |
| 4 | Very Marked | Very Marked | Very Marked |
-
Skin Thickness Measurement:
-
Gently fold the dorsal skin at the injection site.
-
Measure the thickness of the skin fold using digital calipers.
-
Record the measurement in millimeters.
-
III. Topical Application of this compound
This protocol describes the preparation and application of this compound for topical treatment.
Materials:
-
This compound powder
-
Vehicle (e.g., Vaseline)
-
Spatula
-
Weighing scale
-
Small container for mixing
Procedure:
-
Formulation Preparation:
-
Prepare the desired concentration of this compound (e.g., 2%, 4%, 8% w/w) by mixing the appropriate amount of this compound powder with the vehicle.
-
Ensure a homogenous mixture is achieved.
-
-
Topical Application:
-
Beginning on the first day of IL-23 injections (Day 0), apply a thin layer of the this compound formulation or vehicle control to the inflamed skin area.
-
Apply the treatment once daily for the duration of the experiment.
-
IV. Cytokine Analysis by ELISA
This protocol provides a general outline for measuring serum cytokine levels. For detailed instructions, refer to the manufacturer's protocol for the specific ELISA kit being used.
Materials:
-
Blood collection tubes (e.g., microtainer tubes)
-
Centrifuge
-
ELISA kits for mouse IL-6, TNF-α, and IL-17A
-
Microplate reader
Procedure:
-
Serum Collection:
-
At the end of the experiment (e.g., Day 8), collect blood from the mice via cardiac puncture or retro-orbital bleeding.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge the blood at 2,000 x g for 10 minutes at 4°C to separate the serum.
-
Collect the serum and store at -80°C until analysis.
-
-
ELISA Assay:
-
Follow the instructions provided with the commercial ELISA kits for the measurement of IL-6, TNF-α, and IL-17A concentrations in the serum samples.
-
Briefly, this typically involves adding standards and samples to a pre-coated microplate, followed by incubation with detection antibodies and a substrate for colorimetric detection.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.
-
Visualizations
The following diagrams illustrate key concepts related to the use of this compound in the IL-23-induced skin inflammation model.
Caption: IL-23 Signaling Pathway in Psoriasis and the Mechanism of Action of this compound.
Caption: Experimental Workflow for Evaluating this compound in the IL-23-Induced Skin Inflammation Model.
Caption: Logical Relationship of this compound Action in the IL-23-Induced Inflammation Model.
References
- 1. IL-23- and Imiquimod-Induced Models of Experimental Psoriasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. imavita.com [imavita.com]
- 3. researchgate.net [researchgate.net]
- 4. Hooke - Contract Research - IL-23-Induced Psoriasis in C57BL/6 Mice [hookelabs.com]
- 5. mdpi.com [mdpi.com]
- 6. Original Research: Different imiquimod creams resulting in differential effects for imiquimod-induced psoriatic mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a novel RORγ antagonist with skin-restricted exposure for topical treatment of mild to moderate psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
Application Note: In Vitro Efficacy Assessment of SHR168442 Using Human PBMCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHR168442 is a potent and selective antagonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt).[1][2] RORγt is a key transcription factor that governs the differentiation and function of T helper 17 (Th17) cells, a subset of CD4+ T cells implicated in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis.[3][4][5][6] Th17 cells are characterized by their production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A), IL-17F, and IL-22.[4][7] By inhibiting RORγt, this compound suppresses the transcriptional activity of this key regulator, leading to a reduction in Th17 cell differentiation and a subsequent decrease in the secretion of pathogenic cytokines.[8][9] This application note provides detailed protocols for assessing the in vitro efficacy of this compound on human Peripheral Blood Mononuclear Cells (PBMCs), focusing on its ability to inhibit Th17 differentiation and cytokine production.
Mechanism of Action: RORγt Signaling Pathway
RORγt, upon activation, binds to specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of target genes, including IL17A and IL17F.[10] This binding initiates the transcription of these genes, leading to the production and secretion of Th17-associated cytokines. This compound acts by antagonizing RORγt, thereby preventing its transcriptional activity and inhibiting the downstream inflammatory cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissecting the Roles of RORγt in Human Th17 Cells | Huh Laboratory [huhlab.med.harvard.edu]
- 4. Frontiers | Antagonizing Retinoic Acid-Related-Orphan Receptor Gamma Activity Blocks the T Helper 17/Interleukin-17 Pathway Leading to Attenuated Pro-inflammatory Human Keratinocyte and Skin Responses [frontiersin.org]
- 5. Inhibition of the transcription factor ROR-γ reduces pathogenic Th17 Cells in acetylcholine receptor antibody positive myasthenia gravis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TH17 Cell Differentiation | Human TH17 Differentiation Study [immundnz.com]
- 7. TH17 lineage differentiation is programmed by orphan nuclear receptors RORα and RORγ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a novel RORγ antagonist with skin-restricted exposure for topical treatment of mild to moderate psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Topical Formulation of SHR168442 in Preclinical In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation and in vivo evaluation of a topical formulation of SHR168442, a potent and selective RORγt (Retinoid-related orphan receptor gamma t) antagonist. This compound has demonstrated significant efficacy in preclinical models of psoriasis, offering a promising therapeutic approach for inflammatory skin diseases by targeting the IL-23/Th17 axis.
Introduction
This compound is a small molecule inhibitor of RORγt, the master transcription factor for the differentiation and function of Th17 cells.[1][2] By antagonizing RORγt, this compound effectively suppresses the transcription of the pro-inflammatory cytokine IL-17, a key mediator in the pathogenesis of psoriasis and other autoimmune diseases.[3][4][5] Preclinical studies have shown that topical application of this compound leads to high skin exposure with low systemic absorption, a desirable pharmacokinetic profile for treating localized inflammatory skin conditions.[3][4] This document outlines the formulation of this compound in a simple vehicle for in vivo studies and details the protocols for evaluating its efficacy in established mouse models of psoriasis.
Mechanism of Action: RORγt Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the RORγt signaling pathway, which is central to the development of psoriasis. The binding of IL-23 to its receptor on T cells triggers the activation of Janus kinases (JAK) and Signal Transducer and Activator of Transcription 3 (STAT3).[6][7] Phosphorylated STAT3 then promotes the expression of RORγt, which in turn drives the differentiation of naive T cells into Th17 cells and the subsequent production of pro-inflammatory cytokines, including IL-17A.[6][7] These cytokines act on keratinocytes, leading to hyperproliferation and the clinical manifestations of psoriasis. This compound, as a RORγt antagonist, directly interferes with this cascade, reducing IL-17 production and mitigating the inflammatory response.[1][3]
Quantitative Data Summary
The efficacy of topical this compound has been evaluated in preclinical studies, demonstrating a dose-dependent reduction in psoriatic symptoms and key inflammatory markers.
Table 1: In Vitro Potency of this compound
| Assay | Species | IC50 (nM) | Reference |
| RORγ Transcriptional Activity | Human | 15 ± 9 | |
| IL-17 Secretion (PBMCs) | Human | 20 | |
| IL-17 Secretion (Splenocytes) | Mouse | 54 ± 12 | [4] |
Table 2: In Vivo Efficacy of Topical this compound in Imiquimod-Induced Psoriasis Mouse Model
| Treatment Group | Cumulative Score (Day 6) | Reduction in IL-6 | Reduction in TNFα | Reduction in IL-17A | Reference |
| Vehicle (Vaseline) | ~10 | - | - | - | |
| 2% this compound | ~8 | Not Significant | Not Significant | Not Significant | |
| 4% this compound | ~6 | Significant | Significant | Significant | |
| 8% this compound | ~4 | Significant | Significant | Significant |
Table 3: Pharmacokinetic Profile of Topical this compound in Mice (Day 8)
| Treatment Group | Skin Concentration (ng/g) | Plasma Concentration (ng/mL) | Reference |
| 2% this compound | ~2000 | < 6 (Below Limit of Quantitation) | [4] |
| 4% this compound | ~4000 | < 6 (Below Limit of Quantitation) | [4] |
| 8% this compound | ~8000 | < 6 (Below Limit of Quantitation) | [4] |
Experimental Protocols
Detailed methodologies for the preparation of the topical formulation and its evaluation in in vivo models are provided below.
Protocol 1: Preparation of this compound Topical Formulation (2%, 4%, and 8% w/w in Vaseline)
Materials:
-
This compound powder
-
White Vaseline (petrolatum)
-
Glass mortar and pestle or ointment slab and spatula
-
Weighing balance
-
Heating plate (optional, for softening the base)
-
Ointment jars for storage
Procedure:
-
Calculate Required Amounts: Determine the total amount of formulation needed and calculate the required weight of this compound and Vaseline for the desired concentration (e.g., for 10 g of 2% formulation, use 0.2 g of this compound and 9.8 g of Vaseline).
-
Weigh Ingredients: Accurately weigh the this compound powder and the Vaseline.
-
Trituration (Dry Gum Method):
-
Place the weighed this compound powder into a clean, dry glass mortar.
-
Add an equal amount of Vaseline to the mortar.
-
Triturate the powder and Vaseline with the pestle until a smooth, uniform paste is formed. This process, known as levigation, reduces the particle size of the drug and ensures its fine dispersion in the base.
-
-
Incorporation of the Remaining Base:
-
Gradually add the remaining Vaseline to the mortar in small portions.
-
After each addition, triturate thoroughly to ensure uniform mixing. Continue until all the Vaseline has been incorporated and the mixture is homogenous.
-
-
Alternative Method (Ointment Slab):
-
If using an ointment slab, place the this compound powder on the slab.
-
Add a small amount of Vaseline and use a spatula to mix the powder and base until a smooth paste is formed.
-
Incorporate the rest of the Vaseline by geometric dilution, mixing thoroughly after each addition.
-
-
Storage: Transfer the final formulation into an airtight ointment jar and label it with the compound name, concentration, and date of preparation. Store at room temperature.
Protocol 2: Imiquimod (IMQ)-Induced Psoriasis-Like Skin Inflammation Mouse Model
This model is widely used to induce a psoriasis-like phenotype in mice, characterized by erythema, scaling, and epidermal thickening.[3][8]
Materials:
-
BALB/c or C57BL/6 mice (8-10 weeks old)
-
Imiquimod cream (5%)
-
This compound topical formulation (2%, 4%, 8%) and vehicle control (Vaseline)
-
Electric shaver
-
Calipers for measuring skin thickness
-
Psoriasis Area and Severity Index (PASI) scoring system (modified for mice)
Experimental Workflow:
Procedure:
-
Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week before the experiment.
-
Induction of Psoriasis:
-
On day -1, shave the dorsal skin of the mice.
-
From day 0 to day 5, apply 62.5 mg of 5% imiquimod cream to the shaved back skin daily.
-
-
Topical Treatment:
-
From day 2 to day 5, two hours after imiquimod application, topically apply the this compound formulation (2%, 4%, or 8%) or the vehicle control (Vaseline) to the inflamed skin.
-
-
Monitoring and Evaluation:
-
Monitor the body weight of the mice daily.
-
Score the severity of skin inflammation daily based on a modified PASI scoring system for erythema, scaling, and thickness (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The cumulative score is the sum of these individual scores.
-
Measure skin thickness daily using calipers.
-
-
Endpoint Analysis:
-
On day 6, euthanize the mice.
-
Collect skin and blood samples for further analysis, such as histology, cytokine measurement (ELISA or qPCR), and pharmacokinetic analysis.
-
Protocol 3: IL-23-Induced Psoriasis-Like Skin Inflammation Mouse Model
This model is driven by a key cytokine in the pathogenesis of psoriasis and is useful for evaluating therapies that target the IL-23/Th17 axis.[5]
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Recombinant mouse IL-23
-
Phosphate-buffered saline (PBS)
-
This compound topical formulation (2%, 4%, 8%) and vehicle control (Vaseline)
-
Insulin syringes with 30G needles
-
Calipers for measuring ear thickness
Experimental Workflow:
Procedure:
-
Acclimatization: House mice in standard conditions for at least one week prior to the experiment.
-
Induction of Psoriasis:
-
From day 0 to day 4, administer intradermal injections of recombinant mouse IL-23 (e.g., 500 ng in 20 µL of PBS) into the ear pinna daily.
-
-
Topical Treatment:
-
Two hours after each IL-23 injection, apply the this compound formulation or vehicle control to the ear.
-
-
Monitoring and Evaluation:
-
Measure the ear thickness daily using calipers before the IL-23 injection.
-
-
Endpoint Analysis:
-
On day 5, euthanize the mice.
-
Collect ear tissue for histological analysis and measurement of inflammatory markers.
-
Conclusion
The topical formulation of this compound in Vaseline provides a simple and effective means for in vivo evaluation of this promising RORγt antagonist. The protocols detailed above for the imiquimod- and IL-23-induced psoriasis models in mice are well-established and reproducible methods for assessing the preclinical efficacy of this compound and similar compounds targeting the IL-23/Th17 pathway. These studies are crucial for the continued development of novel topical therapies for psoriasis and other inflammatory skin diseases.
References
- 1. Characterizing Imiquimod-Induced Psoriasis-like Dermatitis in BALB or c Mouse: Application in Dermatology Research [jscimedcentral.com]
- 2. Transcriptional regulation on effector T cells in the pathogenesis of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. Transcription Factor Retinoid-Related Orphan Receptor γt: A Promising Target for the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontierspartnerships.org [frontierspartnerships.org]
Dissolving SHR168442 for Cell Culture Experiments: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the dissolution of SHR168442, a potent and selective RORγ (Retinoic acid receptor-related orphan receptor gamma) antagonist, for use in in vitro cell culture experiments. The provided guidelines ensure optimal solubility and stability of the compound, facilitating accurate and reproducible experimental outcomes. This protocol is intended for researchers in immunology, oncology, and drug discovery investigating the Th17 signaling pathway and related inflammatory diseases.
Introduction
This compound is a novel small molecule inhibitor that targets RORγ, a key transcription factor in the differentiation and function of Th17 cells.[1][2] By antagonizing RORγ, this compound effectively suppresses the transcription of the pro-inflammatory cytokine Interleukin-17 (IL-17), a central mediator in various autoimmune and inflammatory conditions.[1][2][3][4] The in vitro efficacy of this compound has been demonstrated in human peripheral blood mononuclear cells (PBMCs) and mouse splenocytes, with IC50 values in the low nanomolar range.[2][5] Proper dissolution and handling of this compound are critical for achieving reliable results in cell-based assays. This application note provides a standardized procedure for the preparation of this compound stock and working solutions.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below.
| Parameter | Value | Source |
| Molecular Weight | 532.43 g/mol | [6] |
| Mechanism of Action | RORγ Antagonist | [1][2][3][4] |
| In Vitro IC50 (RORγ Transcriptional Activity) | 15 ± 9 nM | [2] |
| In Vitro IC50 (IL-17 Secretion, human PBMCs) | 20 nM | [2] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Inferred from common laboratory practice and in vivo formulation data |
| Storage of Stock Solution | -20°C or -80°C | General recommendation for small molecule inhibitors |
Signaling Pathway of this compound
The diagram below illustrates the signaling pathway inhibited by this compound. As a RORγ antagonist, this compound prevents the transcription of the IL17A gene, leading to a reduction in IL-17 secretion and subsequent downstream inflammatory responses.
Caption: this compound inhibits RORγ, blocking IL-17A transcription.
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparation of a 10 mM this compound Stock Solution
-
Pre-dissolution Preparation:
-
Bring the this compound powder and DMSO to room temperature.
-
Calculate the required amount of this compound and DMSO to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 532.43 g/mol * 1000 mg/g = 5.32 mg
-
-
Weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear. If precipitation is observed, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Protocol for Preparation of Working Solutions for Cell Culture
-
Thawing the Stock Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilution:
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%, and ideally below 0.1%.
-
Always include a vehicle control (cell culture medium with the same final concentration of DMSO as the experimental wells) in your experiments to account for any effects of the solvent.
-
Experimental Workflow for this compound Dissolution and Cell Treatment
The following diagram outlines the workflow for dissolving this compound and its application in a typical cell culture experiment.
Caption: Workflow for preparing this compound solutions and cell treatment.
Conclusion
This application note provides a comprehensive guide for the dissolution and use of this compound in cell culture experiments. Adherence to this protocol will help ensure the quality and reproducibility of experimental data when investigating the biological effects of this potent RORγ antagonist. Researchers should always exercise standard laboratory safety precautions when handling chemical compounds and sterile reagents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of a novel RORγ antagonist with skin-restricted exposure for topical treatment of mild to moderate psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. abmole.com [abmole.com]
Application Notes: Flow Cytometry Analysis of Th17 Cells Treated with SHR168442
For Researchers, Scientists, and Drug Development Professionals
Introduction
T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[1] These cells are critical for host defense against extracellular bacteria and fungi but are also key mediators in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. The differentiation and function of Th17 cells are governed by the master transcription factor, Retinoic Acid-related Orphan Receptor gamma t (RORγt).[1][2][3][4]
SHR168442 is a potent and selective antagonist of RORγt.[3][5][6] By inhibiting the transcriptional activity of RORγt, this compound effectively suppresses the expression of the IL-17 gene, leading to a reduction in IL-17 secretion.[3][5][6] This mechanism makes this compound a valuable tool for studying Th17-mediated immune responses and a promising therapeutic candidate for autoimmune disorders. These application notes provide a detailed protocol for the in vitro differentiation of human Th17 cells, treatment with this compound, and the subsequent quantitative analysis of Th17 cell populations by flow cytometry.
Signaling Pathway and Point of Inhibition
The differentiation of naive CD4+ T cells into Th17 cells is initiated by a specific cytokine environment, primarily TGF-β and IL-6.[1][7] This cytokine signaling activates the STAT3 pathway, which in conjunction with other factors, induces the expression of RORγt.[7] RORγt then drives the transcription of genes associated with the Th17 phenotype, most notably IL17A.[3][6] this compound acts as a direct antagonist to RORγt, binding to it and preventing the transcription of its target genes.
Experimental Data
The following tables present representative data from the analysis of human naive CD4+ T cells differentiated under Th17-polarizing conditions for 5 days in the presence of varying concentrations of this compound or a vehicle control (DMSO).
Table 1: Flow Cytometry Analysis of Th17 Cell Markers
| Treatment Group | Concentration | % of CD4+ cells expressing IL-17A | % of CD4+ cells expressing RORγt |
| Th0 (Non-Polarized) | - | 0.8% | 1.5% |
| Th17 + Vehicle | 0.1% DMSO | 25.4% | 30.2% |
| This compound | 1 nM | 22.1% | 28.5% |
| 10 nM | 15.8% | 21.7% | |
| 50 nM (IC50) | 12.5% | 16.1% | |
| 100 nM | 8.2% | 11.3% | |
| 1 µM | 2.1% | 4.5% |
Note: Data are representative. The IC50 for IL-17 secretion inhibition by this compound in mouse splenocytes has been reported as approximately 54 nM.[6]
Table 2: Summary of Inhibitory Potency
| Parameter | IC50 Value |
| IL-17A+ Cell Percentage | ~50 nM |
| RORγt+ Cell Percentage | ~60 nM |
Experimental Protocols
This section provides a detailed methodology for the isolation of naive CD4+ T cells, in vitro differentiation to Th17 cells, treatment with this compound, and subsequent analysis by flow cytometry.
Part 1: Isolation of Human Naive CD4+ T Cells
-
PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Naive CD4+ T Cell Enrichment: Enrich for naive CD4+ T cells from the isolated PBMCs using a magnetic-activated cell sorting (MACS) negative selection kit (e.g., Naive CD4+ T Cell Isolation Kit, human). This process depletes memory T cells, B cells, NK cells, monocytes, and CD8+ T cells. The purity of the isolated CD4+CD45RA+ population should be >95% as assessed by flow cytometry.
Part 2: In Vitro Th17 Differentiation and this compound Treatment
-
Plate Coating: Coat a 96-well flat-bottom tissue culture plate with anti-human CD3 antibody (e.g., clone OKT3) at 2 µg/mL in sterile PBS. Incubate for at least 2 hours at 37°C. Wash each well twice with sterile PBS before use.
-
Compound Preparation: Prepare serial dilutions of this compound in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2-ME). A typical concentration range would span from 1 nM to 1 µM. Prepare a vehicle control using the same final concentration of DMSO (e.g., 0.1%).
-
Cell Seeding: Resuspend the isolated naive CD4+ T cells to a concentration of 1 x 10^6 cells/mL in complete RPMI medium.
-
Culture Setup: To the anti-CD3 coated wells, add the following components in order:
-
50 µL of the appropriate this compound dilution or vehicle control.
-
50 µL of a 4X Th17 polarizing cocktail containing:
-
Soluble anti-human CD28 antibody (4 µg/mL)
-
Recombinant Human IL-6 (80 ng/mL)
-
Recombinant Human TGF-β1 (20 ng/mL)
-
Recombinant Human IL-23 (80 ng/mL)
-
Recombinant Human IL-1β (80 ng/mL)
-
Anti-IFN-γ antibody (40 µg/mL)
-
Anti-IL-4 antibody (40 µg/mL)
-
-
100 µL of the naive CD4+ T cell suspension (1 x 10^5 cells).
-
-
Controls:
-
Th0 (Non-polarized) Control: Culture cells with only anti-CD3/CD28 stimulation.
-
Th17 Vehicle Control: Culture cells with the full Th17 polarizing cocktail and the vehicle (DMSO).
-
-
Incubation: Culture the plate for 4-6 days at 37°C in a humidified incubator with 5% CO₂.
Part 3: Flow Cytometry Staining and Analysis
-
Cell Restimulation: On the final day of culture, restimulate the cells to enhance cytokine detection. Add a cell stimulation cocktail containing Phorbol 12-Myristate 13-Acetate (PMA, 50 ng/mL), Ionomycin (1 µg/mL), and a protein transport inhibitor (Brefeldin A or Monensin) to each well. Incubate for 4-5 hours at 37°C.[2]
-
Surface Staining: Harvest the cells and wash with FACS buffer (PBS + 2% FBS). Stain for surface markers by incubating cells with an anti-human CD4 antibody (e.g., CD4-PerCP-Cy5.5) for 30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells with FACS buffer. Fix and permeabilize the cells using a commercial fixation/permeabilization buffer set according to the manufacturer's instructions. This step is crucial for allowing antibodies to access intracellular targets.
-
Intracellular Staining: Perform intracellular staining by incubating the fixed and permeabilized cells with fluorochrome-conjugated antibodies against IL-17A (e.g., IL-17A-PE) and RORγt (e.g., RORγt-APC) for 30 minutes at 4°C in the dark.[1]
-
Washing and Acquisition: Wash the cells with permeabilization buffer. Resuspend the final cell pellet in FACS buffer for analysis. Acquire the samples on a flow cytometer.
-
Data Analysis:
-
Gate on the lymphocyte population using Forward Scatter (FSC) and Side Scatter (SSC).
-
Gate on single cells using FSC-A vs FSC-H.
-
Gate on live cells (if a viability dye was used).
-
From the live, single-cell population, gate on CD4+ cells.
-
Within the CD4+ gate, quantify the percentage of cells positive for IL-17A and/or RORγt. Analyze the dose-dependent inhibition by this compound.
-
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Th17 Differentiation | Suboptimal cytokine activity or concentration. | Use fresh, high-quality recombinant cytokines and titrate for optimal concentration. |
| Inefficient T cell activation. | Ensure proper coating of anti-CD3 antibody and use an optimal concentration of soluble anti-CD28. | |
| High Cell Death | This compound toxicity at high concentrations. | Perform a dose-response curve to determine the optimal non-toxic concentration range. |
| Inappropriate culture conditions. | Ensure proper cell handling and use of fresh, complete medium. | |
| Weak Intracellular Signal | Inefficient restimulation. | Optimize the duration and concentration of PMA and Ionomycin. Ensure the protein transport inhibitor is added for the full duration. |
| Poor antibody staining. | Titrate the anti-IL-17A and anti-RORγt antibodies to determine the optimal staining concentration. Use a high-quality fixation/permeabilization kit. |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. lncRNA STAT4-AS1 Inhibited TH17 Cell Differentiation by Targeting RORγt Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Th17 Cells with Small Molecules and Small Interference RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TH17 Cell Differentiation | Human TH17 Differentiation Study [immundnz.com]
- 6. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: Immunohistochemical Analysis of RORγt in SHR168442-Treated Skin Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction:
SHR168442 is a potent and selective topical antagonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2] RORγt is a key transcription factor that governs the differentiation of Th17 cells and the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[3][4] Dysregulated IL-17 signaling is a critical component in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis.[3][5] this compound functions by suppressing the transcription of the IL-17 gene, which in turn leads to a reduction in IL-17 cytokine secretion.[6][7] Preclinical studies in mouse models of psoriasis-like skin inflammation have demonstrated that topical application of this compound can significantly ameliorate disease symptoms.[6][7]
Immunohistochemistry (IHC) is an invaluable technique for visualizing the in-situ expression and localization of specific proteins within tissues. This application note provides a detailed protocol for the immunohistochemical staining of RORγt in skin biopsy samples, enabling the assessment of target engagement and the pharmacodynamic effects of this compound treatment.
Data Presentation
The following table summarizes hypothetical quantitative data from an immunohistochemical analysis of RORγt expression in skin biopsies from a preclinical model of psoriasis treated with this compound.
| Treatment Group | N | RORγt Positive Cells (per mm²) (Mean ± SD) | Percentage of RORγt Positive Cells in Epidermis (Mean ± SD) | Staining Intensity Score (0-3) (Mean ± SD) |
| Naïve Control | 10 | 15 ± 5 | 5% ± 2% | 0.5 ± 0.2 |
| Vehicle Control | 10 | 150 ± 25 | 45% ± 8% | 2.8 ± 0.4 |
| This compound (1% Cream) | 10 | 45 ± 10 | 15% ± 5% | 1.2 ± 0.3 |
| This compound (3% Cream) | 10 | 20 ± 8 | 8% ± 3% | 0.6 ± 0.2 |
Signaling Pathway
References
- 1. drughunter.com [drughunter.com]
- 2. SHR-168442 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Critical Evaluation of the Role of Transcription Factor RAR-Orphan Receptor-γt in the Development of Chronic Inflammatory Dermatological Diseases: A Promising Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonizing Retinoic Acid-Related-Orphan Receptor Gamma Activity Blocks the T Helper 17/Interleukin-17 Pathway Leading to Attenuated Pro-inflammatory Human Keratinocyte and Skin Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a novel RORγ antagonist with skin-restricted exposure for topical treatment of mild to moderate psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing SHR168442 for Topical Delivery in Mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing SHR168442 in topical delivery studies in murine models.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the formulation, application, and evaluation of topical this compound in mice.
Formulation & Vehicle Selection
-
Q1: My this compound formulation appears heterogeneous or precipitates over time. What could be the cause and how can I fix it?
-
A1: this compound is a small molecule that requires a suitable vehicle for effective topical delivery. The published studies successfully used Vaseline as a vehicle.[1][2][3] If you are observing precipitation, it could be due to insolubility in your chosen vehicle or instability.
-
Troubleshooting Steps:
-
Vehicle Selection: If not using Vaseline, consider its lipophilic properties as a starting point. Explore other common ointment bases or creams.
-
Solubility Enhancement: You may need to use a co-solvent. However, be mindful that co-solvents can also affect skin barrier function.
-
Preparation Method: Ensure thorough mixing and homogenization of the this compound into the vehicle. Gentle heating may aid in dissolution and dispersion, but temperature stability of the compound should be considered.
-
-
-
-
Q2: I am not observing the expected efficacy. Could the vehicle be the problem?
-
A2: Yes, the vehicle is critical for drug penetration through the stratum corneum to reach the dermal layers where the target immune cells reside.[1]
-
Troubleshooting Steps:
-
Vehicle Properties: The vehicle should not only be a carrier but also facilitate the release of this compound. A very occlusive vehicle might enhance penetration but could also cause skin irritation.
-
Comparative Studies: Test a few different vehicles in a small pilot study to determine which one provides the best balance of drug delivery and tolerability.
-
Published Formulation: Reverting to the published Vaseline formulation can serve as a positive control to ensure your experimental setup is valid.[1][2][3]
-
-
-
Application & Dosing
-
Q3: How can I ensure consistent dosing when applying the topical formulation to mice?
-
A3: Consistent dosing is crucial for reproducible results.
-
Troubleshooting Steps:
-
Accurate Measurement: Use a positive displacement pipette or a syringe to apply a precise amount of the formulation.
-
Defined Application Area: Clearly define and shave the application area on the mouse's skin.
-
Spreading Technique: Use a small, smooth applicator to spread the formulation evenly over the defined area.
-
-
-
-
Q4: The mice are removing the topical formulation by grooming. How can I prevent this?
-
A4: This is a common issue in rodent studies.
-
Troubleshooting Steps:
-
Elizabethan Collars: Fitting the mice with small Elizabethan collars can prevent them from reaching the application site.
-
Application Site: Choose a location that is difficult for the mouse to reach, such as the upper back between the shoulder blades.
-
Observation: Monitor the mice for a short period after application to ensure they are not immediately removing the formulation.
-
-
-
Efficacy & Data Interpretation
-
Q5: I am not seeing a significant reduction in skin inflammation in my mouse model. What are the potential reasons?
-
A5: Several factors could contribute to a lack of efficacy.
-
Troubleshooting Steps:
-
Concentration: The effective concentrations in imiquimod- and IL-23-induced psoriasis models were in the range of 2% to 8%.[2] Ensure your concentration is within this range.
-
Treatment Duration and Frequency: In published studies, daily application was effective.[1][2] Ensure your treatment regimen is appropriate for your model.
-
Disease Model Severity: The severity of the induced inflammation can impact the perceived efficacy. Ensure your positive and negative controls are behaving as expected.
-
Drug Penetration: As mentioned in Q2, the vehicle plays a critical role. Poor penetration will lead to a lack of efficacy.
-
-
-
-
Q6: How do I assess the topical delivery and systemic exposure of this compound?
-
A6: It is important to confirm high skin exposure and low systemic exposure, which is a key feature of this compound.[1][3]
-
Experimental Approach:
-
Skin Sampling: At the end of the study, excise the treated skin. The stratum corneum can be removed using tape stripping to analyze different skin layers.
-
Plasma Sampling: Collect blood samples to measure the concentration of this compound in the plasma.
-
Analytical Method: Use a sensitive analytical method like LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) to quantify the drug levels in the skin and plasma.
-
-
-
Data Presentation
Table 1: In Vivo Efficacy of Topical this compound in Psoriasis Mouse Models
| Mouse Model | This compound Concentration | Vehicle | Key Efficacy Readouts | Reference |
| Imiquimod-induced | 2%, 4%, 8% | Vaseline | Dose-dependent reduction in scaling, erythema, and skin thickness. | [2] |
| IL-23-induced | Not specified in abstract | Vaseline | Dose-dependent reduction in clinical scores. | [1] |
Table 2: Pharmacokinetic Profile of Topical this compound in Mice
| Mouse Strain | Tissue | Exposure Level | Key Finding | Reference |
| BALB/c | Skin | High | High local exposure in the target tissue. | [1] |
| BALB/c | Plasma | Low | Minimal systemic absorption. | [1] |
| C57BL/6 | Skin | High | Consistent high skin exposure across strains. | [1] |
| C57BL/6 | Plasma | Low | Low systemic exposure confirmed in a second strain. | [1] |
Experimental Protocols
Protocol 1: Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation Mouse Model
-
Animals: Use BALB/c or C57BL/6 mice.
-
Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back of the mice for 6-8 consecutive days.
-
Treatment: Co-administer the this compound formulation (e.g., 2%, 4%, or 8% in Vaseline) or vehicle control topically to the same area daily.
-
Assessment:
-
Score the severity of skin inflammation daily based on erythema, scaling, and thickness on a scale of 0 to 4.
-
Measure body weight daily to monitor for systemic toxicity.
-
At the end of the study, collect skin and blood samples for pharmacokinetic and pharmacodynamic analysis.
-
Protocol 2: IL-23-Induced Psoriasis-like Skin Inflammation Mouse Model
-
Animals: Use an appropriate mouse strain.
-
Induction: Administer intradermal injections of IL-23 into the ear or shaved back skin.
-
Treatment: Apply the this compound formulation or vehicle control topically to the site of inflammation.
-
Assessment:
-
Measure ear or skin thickness daily using a caliper.
-
Score clinical signs of inflammation.
-
At the end of the study, collect tissue for histological analysis and measurement of inflammatory cytokines.
-
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound as a RORγt antagonist.
Experimental Workflow
Caption: Workflow for evaluating topical this compound in mouse models.
Troubleshooting Logic
Caption: Troubleshooting decision tree for lack of efficacy.
References
Potential off-target effects of SHR168442 in skin cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SHR168442. The information below is intended to help address specific issues that may be encountered during experiments, with a focus on potential off-target effects in skin cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ).[1][2] RORγ is a key transcription factor that regulates the differentiation of Th17 cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[3][4] By inhibiting RORγ, this compound suppresses the transcription of the IL-17 gene, leading to a reduction in IL-17 secretion.[3][4][5] This mechanism is central to its therapeutic potential in inflammatory skin conditions like psoriasis.[6]
Q2: My experimental results with this compound in skin cells are inconsistent with simple IL-17 suppression. Could this be due to off-target effects?
A2: While this compound has demonstrated high selectivity for RORγ, it is crucial to consider several factors before concluding an off-target effect.[5]
-
On-Target, Off-Pathway Effects: RORγ regulates multiple genes beyond IL-17. Your observed phenotype could be a genuine on-target effect of RORγ inhibition that is independent of the IL-17 pathway. A thorough literature review of RORγ target genes is recommended.
-
Cell Type Specificity: The effects of RORγ inhibition can vary between different skin cell types (e.g., keratinocytes, fibroblasts, immune cells). Ensure that the cellular context of your experiment is well-defined.
-
Experimental Conditions: Factors such as compound concentration, treatment duration, and the specific stimuli used to induce an inflammatory response can all influence the outcome.
We recommend running dose-response experiments and including appropriate controls to investigate these possibilities.
Q3: What data is available on the selectivity of this compound?
A3: this compound was screened against the SAFETYscan47 panel, a collection of common off-target proteins.[5] In this assay, this compound demonstrated high selectivity for RORγ, with inhibition of all other targets in the panel being below 50% at a concentration of 3 µM.[5] This suggests a low probability of direct off-target interactions at typical experimental concentrations.
Troubleshooting Guides
Issue 1: Unexpected Changes in Keratinocyte Differentiation Markers
Potential Cause: While the primary target of this compound in inflammatory skin models is the Th17 cell, RORγ itself may be expressed at low levels in keratinocytes and could have a role in their differentiation. Alternatively, the observed effects could be an indirect consequence of modulating the cytokine environment.
Troubleshooting Steps:
-
Confirm RORγ Expression: Perform RT-qPCR or Western blotting to confirm the expression of RORγ in your specific keratinocyte cell line or primary culture.
-
Dose-Response Analysis: Conduct a dose-response experiment with this compound to determine if the effect on differentiation markers is concentration-dependent.
-
IL-17 Add-Back Experiment: Treat your keratinocyte culture with this compound and then add back exogenous IL-17. If the original phenotype is rescued, it suggests the effect is mediated through the IL-17 pathway.
-
Control Compound: Include a structurally unrelated RORγ antagonist as a positive control to confirm that the observed effect is due to RORγ inhibition.
Issue 2: Cytotoxicity Observed at High Concentrations
Potential Cause: As with any small molecule, cytotoxicity can occur at high concentrations. This compound is designed for topical use with high skin retention and low systemic absorption, meaning local concentrations can be high.[3][4]
Troubleshooting Steps:
-
Determine the IC50 for Efficacy: Titrate the concentration of this compound in your functional assay to determine the lowest effective concentration.
-
Cell Viability Assay: Run a standard cell viability assay (e.g., MTT, LDH) in parallel with your functional experiments to determine the cytotoxic threshold of this compound in your specific skin cell type.
-
Optimize Treatment Duration: Reduce the incubation time with this compound to see if the cytotoxic effects can be minimized while retaining the desired biological activity.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay | Cell Type/System | IC50 |
| RORγ Transcriptional Activity | HEK293T Cells | 15 ± 9 nM |
| IL-17 Secretion | Human PBMCs | ~20 nM |
| IL-17 Secretion | Mouse Splenocytes | 54 ± 12 nM |
Data synthesized from published studies.[3]
Table 2: Selectivity Profile of this compound
| Assay Panel | Concentration Tested | Result |
| SAFETYscan47 | 3 µM | <50% inhibition for all targets |
This data indicates a high degree of selectivity for the intended target, RORγ.[5]
Experimental Protocols
Protocol 1: IL-17 Secretion Assay in Human PBMCs
-
Isolate PBMCs: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture the PBMCs in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and appropriate stimulants for Th17 differentiation (e.g., anti-CD3/CD28 antibodies, IL-6, TGF-β, IL-23).
-
Compound Treatment: Add this compound at various concentrations to the cell cultures. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and collect the supernatant.
-
ELISA: Quantify the concentration of IL-17A in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
Visualizations
References
- 1. SHR-168442 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. abmole.com [abmole.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a novel RORγ antagonist with skin-restricted exposure for topical treatment of mild to moderate psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a novel RORγ antagonist with skin-restricted exposure for topical treatment of mild to moderate psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
Troubleshooting inconsistent results in SHR168442 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results in experiments involving SHR168442.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may arise during the handling, preparation, and application of this compound in various experimental settings.
Compound Handling and Preparation
-
Question: I am observing variable potency (IC50) for this compound in my in vitro assays. What could be the cause?
-
Answer: Inconsistent potency can stem from several factors related to compound handling and preparation.
-
Solubility: this compound is a small molecule with specific solubility characteristics. Ensure the compound is fully dissolved in the recommended solvent (e.g., DMSO) before preparing serial dilutions. Precipitates can lead to inaccurate concentrations. We recommend creating a high-concentration stock solution in 100% DMSO and then diluting it in an appropriate aqueous buffer for your assay.
-
Storage: Improper storage can lead to compound degradation. Store the solid compound and stock solutions at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
Vehicle Effects: The final concentration of the solvent (e.g., DMSO) in your assay should be consistent across all wells and ideally kept below 0.5%. High solvent concentrations can affect cell viability and enzyme activity, leading to skewed results. Always include a vehicle-only control to assess the impact of the solvent on your experimental system.
-
-
-
Question: My this compound formulation for topical application in animal models appears non-homogenous. How can I ensure proper formulation?
-
Answer: For in vivo topical studies, this compound has been successfully formulated in Vaseline.[1][2] To ensure a homogenous mixture:
-
Gently heat the Vaseline to a semi-liquid state.
-
Dissolve the required amount of this compound in a minimal volume of a suitable co-solvent (e.g., DMSO) before mixing it thoroughly with the semi-liquid Vaseline.
-
Continue mixing while the formulation cools to ensure the compound remains evenly dispersed.
-
Prepare fresh formulations for each experiment to avoid potential stability issues.
-
-
In Vitro Assays
-
Question: In my LanthaScreen TR-FRET RORγ coactivator assay, I am seeing a low signal-to-background ratio. What are the potential reasons?
-
Answer: A low signal-to-background ratio in a TR-FRET assay can be due to several factors:
-
Reagent Concentration: Ensure that the concentrations of the terbium-labeled antibody, GST-tagged RORγ LBD, and the fluorescein-labeled coactivator peptide are optimal.[1][2][3] Titrate each reagent to determine the optimal concentration for your specific assay conditions.
-
Incubation Time: The incubation time for the binding reaction is critical. Ensure you are following the recommended incubation period to allow the system to reach equilibrium.
-
Plate Reader Settings: Verify that the plate reader is configured with the correct excitation and emission wavelengths for both the terbium donor and the fluorescein acceptor.
-
-
-
Question: The results of my IL-17 secretion assay with human PBMCs or mouse splenocytes are highly variable between experiments. How can I improve consistency?
-
Answer: Variability in primary cell assays is common. To improve consistency:
-
Cell Viability: Ensure high viability of your PBMCs or splenocytes after isolation. Dead or dying cells will not respond appropriately to stimulation.
-
Cell Density: Plate the cells at a consistent density across all experiments.
-
Stimulation Conditions: The method and duration of cell stimulation are critical for inducing IL-17 secretion. Use a consistent protocol for T-cell differentiation and stimulation.[1][2]
-
Donor Variability: If using human PBMCs, be aware of potential donor-to-donor variability in the response. It is advisable to test multiple donors.
-
-
In Vivo Models
-
Question: I am not observing a significant reduction in skin inflammation in my imiquimod (IMQ) or IL-23-induced psoriasis mouse model after topical application of this compound. What should I check?
-
Answer: A lack of efficacy in in vivo models can be multifactorial:
-
Disease Model Induction: Ensure that the psoriasis-like phenotype is consistently induced. In the IMQ model, the daily application of imiquimod cream should result in visible signs of erythema, scaling, and skin thickening.[4] In the IL-23 model, proper intradermal injection is crucial.[1][2]
-
Dosing and Application: The dose of this compound and the volume and method of topical application should be consistent. Ensure the formulated compound is applied evenly to the affected skin area.
-
Timing of Treatment: The timing of the initiation and the duration of treatment are important. Refer to established protocols for the optimal treatment window.[1][2]
-
Outcome Measures: Use standardized and validated methods for assessing skin inflammation, such as the Psoriasis Area and Severity Index (PASI) or measurement of skin thickness.[1][2]
-
-
Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell/System | Species | IC50 | Reference |
| RORγ Transcriptional Activity | Nuclear Reporter Assay | - | 15 ± 9 nM | [1] |
| IL-17 Secretion | Human PBMCs | Human | 20 nM | [1] |
| IL-17 Secretion | Mouse Splenocytes | Mouse | 54 ± 12 nM | [2] |
| LanthaScreen TR-FRET RORγ Coactivator Assay | RORγ LBD | Human | - | [1][2][3] |
Table 2: In Vivo Efficacy of this compound in Psoriasis Mouse Models
| Model | Treatment | Key Finding | Reference |
| Imiquimod-Induced | Topical this compound in Vaseline | Dose-dependent reduction in clinical scores. | [1][2] |
| IL-23-Induced | Topical this compound in Vaseline | Significant reduction in clinical scores and skin thickness. | [1][2] |
Experimental Protocols
1. LanthaScreen TR-FRET RORγ Coactivator Assay
This assay quantifies the ability of this compound to disrupt the interaction between the RORγ ligand-binding domain (LBD) and a coactivator peptide.
-
Principle: A terbium (Tb)-labeled anti-GST antibody binds to a GST-tagged RORγ LBD. In the absence of an antagonist, the RORγ LBD recruits a fluorescein-labeled coactivator peptide, bringing the Tb donor and fluorescein acceptor into close proximity and generating a FRET signal. This compound binding to the RORγ LBD disrupts this interaction, leading to a decrease in the FRET signal.[1][2][3]
-
Methodology:
-
Prepare a reaction mixture containing the Tb-anti-GST antibody, GST-RORγ LBD, and fluorescein-coactivator peptide in assay buffer.
-
Add this compound or vehicle control at various concentrations to the wells of a microplate.
-
Add the reaction mixture to the wells.
-
Incubate the plate at room temperature for the recommended time, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the terbium and fluorescein wavelengths.
-
Calculate the TR-FRET ratio and plot the dose-response curve to determine the IC50 value.
-
2. IL-17 Secretion Assay from Human PBMCs
This assay measures the inhibitory effect of this compound on IL-17 production by activated human peripheral blood mononuclear cells (PBMCs).
-
Methodology:
-
Isolate PBMCs from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Plate the PBMCs in a suitable culture medium.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control.
-
Stimulate the cells with a cocktail of T-cell activators (e.g., anti-CD3/anti-CD28 antibodies or PMA/ionomycin).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-17 in the supernatant using an ELISA kit.
-
Plot the dose-response curve to determine the IC50 value.
-
Visualizations
This compound Mechanism of Action in the Th17 Pathway
Caption: this compound inhibits RORγt, blocking IL-17 gene transcription.
Experimental Workflow for In Vivo Psoriasis Model
Caption: Workflow for evaluating this compound in mouse psoriasis models.
Troubleshooting Logic for Inconsistent In Vitro Results
Caption: A logical approach to troubleshooting inconsistent in vitro data.
References
Technical Support Center: Improving the Stability of SHR168442 in Experimental Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of SHR168442 in experimental solutions. Our goal is to ensure the reliability and reproducibility of your research data.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Precipitation of this compound in Aqueous Buffers
Question: I observed precipitation after diluting my this compound stock solution (in DMSO) into my aqueous experimental buffer. What should I do?
Answer: Precipitation upon dilution into aqueous solutions is a common challenge for hydrophobic molecules like this compound. Here are several strategies to address this issue:
-
Optimize Final Concentration: The concentration of this compound in your final working solution may be exceeding its aqueous solubility limit. Consider performing a dose-response experiment to determine the lowest effective concentration that maintains solubility.
-
Adjust DMSO Concentration: While minimizing the concentration of organic solvents is ideal, a slightly higher final DMSO concentration (e.g., up to 0.5-1%) might be necessary to keep this compound in solution. Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
pH Modification of the Buffer: The solubility of this compound may be pH-dependent. Experiment with slight adjustments to the pH of your aqueous buffer to identify a range that improves its solubility. It is crucial to ensure that the modified pH is compatible with your experimental system.
-
Use of Pluronic F-68: For cell-based assays, the addition of a small amount of Pluronic F-68 (a non-ionic surfactant) to the culture medium can help to increase the solubility of hydrophobic compounds. A typical concentration to test is 0.02-0.1%.
Issue 2: Suspected Degradation of this compound in Experimental Solutions
Question: I am concerned that this compound is degrading in my experimental setup over the course of my assay. How can I investigate and mitigate this?
Answer: The stability of small molecules can be influenced by several factors, including temperature, pH, light, and the composition of the solution.[1] The primary degradation pathways for many pharmaceutical compounds are hydrolysis, oxidation, and photolysis.[2][3] To assess and improve the stability of this compound, consider the following:
-
Perform a Time-Course Stability Study: To confirm degradation, we recommend conducting a time-course experiment. A detailed protocol for this is provided in the "Experimental Protocols" section.
-
Control Environmental Factors:
-
Temperature: Prepare fresh dilutions of this compound for each experiment and avoid prolonged storage of working solutions at room temperature or 37°C.
-
Light: Protect your this compound solutions from light by using amber-colored tubes or by wrapping your containers in aluminum foil, as some compounds are light-sensitive.
-
pH: Maintain a consistent and appropriate pH for your experimental buffer. Extreme pH values can accelerate the degradation of small molecules.[1]
-
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation. Aliquot your stock solution into single-use volumes to minimize this.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is critical for maintaining the integrity of this compound. The following table summarizes the recommended storage conditions.
| Form | Storage Temperature | Recommended Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Q2: What is the best solvent for preparing this compound stock solutions?
A2: Based on its chemical properties, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing high-concentration stock solutions of this compound.
Q3: How can I determine the stability of this compound in my specific cell culture medium?
A3: The composition of cell culture media can be complex, and some components may affect the stability of your compound. To determine the stability of this compound in your specific medium, you can perform an in vitro stability assay. A detailed protocol is provided in the "Experimental Protocols" section.
Q4: Are there any known degradation products of this compound?
A4: Publicly available information does not specify the exact degradation products of this compound. To identify potential degradation products, techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) would be required.
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₃H₂₅Cl₂F₂N₃O₃S |
| Molecular Weight | 532.43 g/mol |
| CAS Number | 2382961-86-4 |
| Biological Target | Retinoid-related orphan receptor gamma (RORγ) |
Experimental Protocols
Protocol: Assessing the Stability of this compound in an Experimental Solution
This protocol outlines a general method to determine the stability of this compound in a specific aqueous buffer or cell culture medium using HPLC-MS analysis.
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
Experimental buffer or cell culture medium of interest
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
-
HPLC-MS system
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solutions: Dilute the stock solution to your final experimental concentration in the aqueous buffer or cell culture medium. Prepare a sufficient volume for all time points.
-
Incubation: Incubate the working solution under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Sample Collection: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). The 0-hour time point should be collected immediately after preparation.
-
Sample Analysis: Analyze the samples by a validated HPLC-MS method to quantify the remaining concentration of this compound at each time point.
-
Data Analysis: Plot the concentration of this compound as a percentage of the initial concentration versus time. This will provide a stability profile of the compound under your experimental conditions.
Mandatory Visualization
Caption: RORγ signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing the stability of this compound.
References
Addressing vehicle control issues in topical SHR168442 studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the topical RORγ antagonist, SHR168442.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the Retinoid-related Orphan Receptor gamma (RORγ).[1][2] By binding to RORγ, it inhibits the transcription of the IL-17 gene, which in turn reduces the secretion of the pro-inflammatory cytokine IL-17.[2][3] This mechanism is central to its therapeutic effect in inflammatory skin conditions like psoriasis, where the IL-23/IL-17 axis plays a significant role.[3]
Q2: What is the recommended vehicle for preclinical topical studies with this compound?
A2: Published preclinical studies have successfully used Vaseline (petrolatum) as the vehicle for topical application of this compound.[3] This vehicle was shown to be effective in delivering the compound to the skin while minimizing systemic exposure.[2][3]
Q3: What are the reported efficacious concentrations of this compound in animal models?
A3: In imiquimod-induced and IL-23-induced psoriasis-like mouse models, topical this compound formulated in Vaseline has shown significant efficacy at concentrations of 4% and 8%.[4]
Q4: Is this compound systemically absorbed after topical administration?
A4: this compound is designed for skin-restricted exposure. Studies have shown high concentrations in the skin with low plasma levels, indicating minimal systemic absorption when applied topically.[2][3]
Troubleshooting Guide
Issue 1: Poor efficacy or variability in experimental results.
-
Question: My in-vivo study with this compound is showing inconsistent or lower than expected efficacy. What are the potential causes?
-
Answer:
-
Formulation Inhomogeneity: Ensure this compound is uniformly dispersed within the Vaseline vehicle. Inadequate mixing can lead to inconsistent dosing. Consider using a mechanical stirrer or ointment mill for small-scale preparations to ensure homogeneity. The manufacturing process can significantly influence a topical product's stability and performance.[5]
-
Incorrect Dosing: Verify the concentration of this compound in your formulation. Ensure the correct amount of the formulation is being applied to the treatment area in each animal. Topical doses are typically small, so precision is key.[6]
-
Animal Model Variability: The severity of the induced skin inflammation can vary between animals. Ensure proper randomization of animals into treatment groups. The use of a scoring system for erythema, scaling, and thickness can help to quantify the baseline disease severity.
-
Application Technique: Standardize the application technique. The formulation should be applied evenly over the entire lesion. Inconsistent application can lead to variable drug delivery.
-
Issue 2: Vehicle control group shows unexpected effects.
-
Question: The vehicle-only (Vaseline) control group in my study is showing a slight reduction in inflammation. Is this normal?
-
Answer:
-
Occlusive Effect of Vehicle: Ointments like Vaseline can have an occlusive effect, which helps to hydrate the stratum corneum.[7] This hydration can sometimes lead to a modest improvement in skin barrier function and a slight reduction in the clinical signs of dryness and scaling, which might be misinterpreted as a weak therapeutic effect.[8] It is crucial to compare the this compound treatment groups to the vehicle control group to determine the specific pharmacological effect of the drug.
-
Issue 3: Physical instability of the this compound formulation.
-
Question: I am observing changes in the physical appearance (e.g., crystallization, phase separation) of my this compound formulation. How can I address this?
-
Answer:
-
Solubility and Crystallization: this compound is a poorly water-soluble compound.[9][10] While it appears compatible with Vaseline, improper storage or temperature fluctuations could potentially lead to crystallization over time.[11] Store the formulation in a cool, dry place and visually inspect for any changes before use. If crystals are observed, the formulation should be remixed gently, though persistent crystallization may indicate a need to adjust the vehicle or preparation method.
-
Phase Separation: While less common with a simple vehicle like Vaseline, if you are using a more complex cream or emulsion, phase separation can occur due to improper emulsification or storage.[11] This can be caused by temperature changes or inadequate stabilizing agents.[11]
-
Issue 4: Difficulty in formulating this compound in a different vehicle.
-
Question: I want to use a different vehicle than Vaseline for my experiments. What should I consider?
-
Answer:
-
Solubility: The primary challenge with this compound is its low aqueous solubility.[12] When selecting a new vehicle, ensure that this compound is soluble and remains stable in it. You may need to perform solubility studies with different pharmaceutically acceptable solvents and excipients.
-
Penetration and Release: The vehicle plays a crucial role in the release of the active drug and its penetration into the skin.[8] A new vehicle may alter the pharmacokinetic profile of this compound. It is advisable to conduct in-vitro release and skin permeation studies to characterize the performance of the new formulation.
-
Stability: The chemical stability of this compound could be affected by the excipients in the new vehicle.[13] Conduct stability studies to ensure the drug does not degrade over time in the new formulation.[11]
-
Data Presentation
Table 1: In Vivo Efficacy of Topical this compound in an Imiquimod-Induced Psoriasis Mouse Model
| Treatment Group | Mean Cumulative Score (Scaling, Erythema, Thickness) | Reduction in Ear Thickness (%) |
| Vehicle (Vaseline) | ~10.5 | - |
| 2% this compound | ~8.0 | ~20% |
| 4% this compound | ~6.5 | ~40% |
| 8% this compound | ~4.0 | ~65% |
Data are approximated from graphical representations in the source literature for illustrative purposes.
Table 2: Effect of Topical this compound on Cytokine Levels in an IL-23-Induced Psoriasis Mouse Model
| Treatment Group | IL-17A (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle | ~120 | ~45 | ~250 |
| 8% this compound | ~40 | ~20 | ~100 |
Data are approximated from graphical representations in the source literature for illustrative purposes.
Experimental Protocols
Key Experiment: Imiquimod (IMQ)-Induced Psoriasis-like Inflammation Mouse Model
-
Animals: BALB/c mice are typically used.
-
Induction of Psoriasis: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back of the mice for 6 consecutive days.
-
Treatment:
-
Prepare this compound formulations at desired concentrations (e.g., 2%, 4%, 8%) in Vaseline.
-
Beginning on day 1, two hours after IMQ application, topically administer the this compound formulation or vehicle control to the same area of the back.
-
-
Evaluation:
-
Score the severity of skin inflammation daily based on erythema, scaling, and thickness, each on a scale from 0 (none) to 4 (severe).
-
The cumulative score is the sum of the individual scores.
-
Measure ear thickness daily using a micrometer.
-
At the end of the study, skin and blood samples can be collected for pharmacokinetic analysis and cytokine measurements.
-
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Topical in-vivo study workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SHR-168442 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Discovery of a novel RORγ antagonist with skin-restricted exposure for topical treatment of mild to moderate psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. In Vivo Methods for the Assessment of Topical Drug Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. univarsolutions.com [univarsolutions.com]
- 8. Vehicles for Drug Delivery and Cosmetic Moisturizers: Review and Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug delivery strategies for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polymeric Micelles and Alternative Nanonized Delivery Vehicles for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are the potential issues with ointment, cream, and gel stability? – Pharma.Tips [pharma.tips]
- 12. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
Mitigating skin irritation with topical SHR168442 formulations
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of topical SHR168442 formulations. The information herein is designed to facilitate successful experimental outcomes by addressing potential challenges and frequently asked questions related to formulation, application, and mechanism of action.
Formulation and Application Best Practices
This section offers troubleshooting guidance in a question-and-answer format to address specific issues that may arise during your experiments, focusing on optimizing formulation performance and interpreting results accurately.
Question 1: We are observing unexpected variability in the therapeutic efficacy of our topical this compound formulation in an imiquimod (IMQ)-induced psoriasis mouse model. What are the potential causes and solutions?
Potential Causes:
-
Inconsistent Formulation Homogeneity: The active pharmaceutical ingredient (API), this compound, may not be uniformly dispersed within the vehicle (e.g., Vaseline). This can lead to inconsistent dosing with each application.
-
Variable Application Technique: Differences in the amount of formulation applied, the surface area covered, and the application frequency can significantly impact outcomes.
-
Mouse Strain and Sex Differences: The inflammatory response in the IMQ model can vary between different mouse strains (e.g., BALB/c vs. C57BL/6) and sexes.[1][2]
-
Systemic Effects of IMQ: Ingestion of the IMQ cream by the mice due to grooming can lead to systemic inflammatory responses, which may confound the localized effects of topical this compound.[3]
Solutions:
-
Ensure Formulation Consistency: Prior to application, ensure the formulation is at a consistent temperature and visually inspect for any signs of separation. If preparing the formulation in-house, develop a standardized operating procedure for mixing to ensure uniform API distribution.
-
Standardize Application: Use a consistent, measured amount of the formulation for each mouse. Clearly define the application area on the shaved back of the mice. Consider using a template to guide application.
-
Control for Biological Variables: Use mice of the same strain and sex within an experiment. Report the specific strain and sex used in your methodology.
-
Minimize Systemic IMQ Exposure: While challenging, consider using application techniques that minimize the amount of excess IMQ cream available for ingestion. Some studies have noted that modified protocols with smaller amounts of IMQ can reduce systemic effects while maintaining the desired skin reaction.[4]
Question 2: How can we select an appropriate vehicle for our this compound formulation to optimize skin penetration and minimize potential irritation?
Considerations for Vehicle Selection:
-
Published Precedent: Preclinical studies have successfully used Vaseline as a vehicle for topical this compound, demonstrating good efficacy and skin-restricted exposure.[5][6]
-
Occlusivity: Ointments like Vaseline are highly occlusive, which can enhance the penetration of the API into the skin. This is particularly useful for dry, scaly skin conditions.
-
Excipient Safety: While this compound itself is designed for skin-restricted activity, the excipients in the vehicle can be a source of irritation.[7][8] When moving towards more complex formulations, it is crucial to assess the irritation potential of each component. Non-ionic surfactants are generally considered to have the least irritant potential.[8]
-
Study Objective: For basic efficacy studies, a simple vehicle like Vaseline is appropriate. For later-stage translational studies, formulation development should focus on vehicles with properties more suitable for human use (e.g., creams, lotions), which may require the inclusion of emulsifiers, stabilizers, and penetration enhancers.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the Retinoid-related orphan receptor gamma t (RORγt).[5][9] RORγt is a key transcription factor that regulates the differentiation of Th17 cells and the production of pro-inflammatory cytokines, particularly Interleukin-17 (IL-17).[6][10] By inhibiting RORγt, this compound suppresses the transcription of the IL-17 gene, leading to a reduction in IL-17 secretion and thereby dampening the inflammatory cascade characteristic of diseases like psoriasis.[5][6]
Q2: Why is a topical, skin-restricted RORγ antagonist like this compound desirable?
A2: Systemic administration of oral RORγ antagonists has been associated with toxicity in clinical trials, leading to the discontinuation of their development.[5][6] A topical formulation with high skin exposure and low plasma concentration, like this compound, aims to provide localized therapeutic effects while minimizing the risk of systemic side effects.[5][6]
Q3: What are the expected outcomes of successful topical this compound treatment in a psoriasis mouse model?
A3: In preclinical models such as the imiquimod-induced psoriasis-like inflammation model, effective treatment with topical this compound has been shown to produce a dose-dependent reduction in clinical scores for skin scaling, erythema (redness), and thickness.[11] Additionally, a significant reduction in the levels of pro-inflammatory cytokines such as IL-6, TNFα, and IL-17A in the serum is expected.[5]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound in an IL-23-induced psoriasis-like inflammation mouse model.[5]
Table 1: Effect of Topical this compound on Skin Thickness in IL-23-Induced Psoriasis Model
| Treatment Group | Mean Skin Thickness (mm ± SEM) | % Reduction vs. Vehicle | p-value vs. Vehicle |
| Naïve | 0.324 ± 0.012 | N/A | < 0.001 |
| IL-23 + Vehicle | 0.564 ± 0.021 | 0% | N/A |
| IL-23 + 2% this compound | 0.498 ± 0.019 | 11.7% | < 0.05 |
| IL-23 + 4% this compound | 0.413 ± 0.015 | 26.8% | < 0.01 |
| IL-23 + 8% this compound | 0.331 ± 0.013 | 41.3% (97% reduction relative to inflammation) | < 0.001 |
Data presented as Mean ± Standard Error of the Mean (SEM), n=10 mice per group. Statistical analysis performed by one-way ANOVA.[5]
Table 2: Effect of Topical this compound on Serum Cytokine Levels in IL-23-Induced Psoriasis Model
| Treatment Group | IL-6 (pg/mL) | TNFα (pg/mL) | IL-17A (pg/mL) |
| Naïve | 15.6 | 25.4 | 8.9 |
| IL-23 + Vehicle | 125.8 | 158.2 | 98.5 |
| IL-23 + 8% this compound | 45.2 | 68.7 | 35.1 |
| p-value (Vehicle vs. 8% this compound) | < 0.001 | < 0.001 | < 0.001 |
Cytokine levels were significantly reduced in the this compound treatment group compared to the vehicle group.[5]
Experimental Protocols
Protocol: Imiquimod (IMQ)-Induced Psoriasis-Like Skin Inflammation Mouse Model
This protocol describes a common method for inducing psoriasis-like skin inflammation in mice to test the efficacy of topical compounds like this compound.
Materials:
-
Mice (e.g., BALB/c, 8-10 weeks old)
-
Electric shaver
-
Imiquimod cream (5%)
-
Vehicle control (e.g., Vaseline)
-
This compound formulation (e.g., 2%, 4%, 8% in Vaseline)
-
Calipers for measuring skin thickness
-
Psoriasis Area and Severity Index (PASI) scoring guide (adapted for mice)
Procedure:
-
Acclimatization: Allow mice to acclimate to the housing facility for at least one week before the experiment.
-
Hair Removal: On day -1, carefully shave the dorsal back skin of each mouse over an area of approximately 2x3 cm.
-
Group Allocation: Randomly divide the mice into experimental groups (e.g., Naïve, IMQ + Vehicle, IMQ + this compound low dose, IMQ + this compound high dose).
-
Induction and Treatment:
-
From day 1 to day 6, apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin of all mice except the naïve group.
-
Approximately 2 hours before the IMQ application, apply the assigned topical treatment (Vehicle or this compound formulation) to the same area.
-
-
Daily Monitoring and Scoring:
-
From day 1 until the end of the study, monitor the mice daily for body weight and signs of inflammation.
-
Score the back skin for erythema, scaling, and thickness based on a 0-4 scale (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked).
-
The cumulative PASI score is the sum of the individual scores for erythema, scaling, and thickness.
-
Measure the skin thickness daily using calipers.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 7), euthanize the mice.
-
Collect skin biopsies for histological analysis (e.g., H&E staining to measure epidermal thickness).
-
Collect blood samples for serum cytokine analysis (e.g., ELISA for IL-17A, TNFα, IL-6).
-
Visualizations
Caption: Mechanism of action of this compound in the IL-23/Th17 signaling pathway.
Caption: Workflow for troubleshooting variability in preclinical experiments.
References
- 1. frontierspartnerships.org [frontierspartnerships.org]
- 2. Imiquimod has strain-dependent effects in mice and does not uniquely model human psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Snowballing Literature on Imiquimod-Induced Skin Inflammation in Mice: A Critical Appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. real.mtak.hu [real.mtak.hu]
- 5. Discovery of a novel RORγ antagonist with skin-restricted exposure for topical treatment of mild to moderate psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a novel RORγ antagonist with skin-restricted exposure for topical treatment of mild to moderate psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drughunter.com [drughunter.com]
- 10. biopharmaservices.com [biopharmaservices.com]
- 11. researchgate.net [researchgate.net]
Adjusting SHR168442 treatment protocols for different mouse strains
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting SHR-168442 treatment protocols for different mouse strains in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is SHR-168442 and what is its mechanism of action?
SHR-168442 is a topical Retinoic acid receptor-related orphan receptor gamma (RORγ) antagonist.[1][2] RORγ is a master regulator of Th17 immune cells, which play a significant role in inflammatory diseases like psoriasis.[1] By antagonizing RORγ, SHR-168442 suppresses the transcription of the IL-17 gene, leading to a reduction in the secretion of the pro-inflammatory cytokine IL-17A.[2] This targeted action helps to alleviate skin inflammation. SHR-168442 is designed for skin-restricted exposure to minimize systemic toxicities that have been observed with oral RORγ antagonists.[1][2]
Q2: In which mouse models has SHR-168442 been shown to be effective?
Topical application of SHR-168442 has demonstrated excellent efficacy in imiquimod-induced and IL-23-induced psoriasis-like skin inflammation mouse models.[2] In these models, treatment with SHR-168442 correlated with a reduction of Th17 pathway cytokines, including IL-6, TNFα, and IL-17A.[2]
Q3: Why is it necessary to consider adjusting treatment protocols for different mouse strains?
Different mouse strains can exhibit significant variability in their physiology, metabolism, and immune responses, which can impact the efficacy and safety of a drug.[3] Factors such as differences in skin barrier function, immune cell populations, and drug metabolism can all influence the outcome of a study. While SHR-168442 is a topical agent with low systemic exposure, variations in skin characteristics and local immune responses among strains can still affect its therapeutic efficacy.
Q4: What are the key differences between commonly used mouse strains in dermatological research?
Commonly used mouse strains in dermatological and immunological research include BALB/c and C57BL/6. These strains are known to have different immune polarization tendencies. For instance, BALB/c mice are often considered to have a Th2-biased immune system, while C57BL/6 mice tend to have a Th1-biased response. These inherent differences can influence the presentation and severity of skin inflammation models and the response to immunomodulatory drugs like SHR-168442.
Q5: How do I select the appropriate mouse strain for my study with SHR-168442?
The choice of mouse strain should be guided by the specific research question.
-
For general efficacy studies in psoriasis models: Both BALB/c and C57BL/6 are commonly used for imiquimod-induced psoriasis models. The choice may depend on the specific inflammatory pathways you wish to investigate.
-
For studies involving specific genetic modifications: Genetically engineered mouse models (GEMMs) on various strain backgrounds can be used to study the role of specific genes in the therapeutic effect of SHR-168442.[4]
-
For immunological studies: The choice of strain will depend on the desired immune phenotype to be investigated.
It is crucial to consult the literature for the specific disease model being used to determine the most appropriate strain.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High variability in response within the same treatment group. | Inconsistent application of the topical formulation. | Ensure a standardized and consistent application technique. This includes the amount of formulation applied, the area of application, and the frequency of application. |
| Differences in the microbiome of the mice. | Co-house mice from different litters for a period before the experiment to normalize the microbiome. Consider obtaining mice from a single source to minimize variability. | |
| Lack of therapeutic effect in a new mouse strain. | Insufficient drug concentration at the target site due to differences in skin permeability. | Perform a dose-ranging study in the new mouse strain to determine the optimal concentration of SHR-168442. |
| The inflammatory pathway in the chosen model and strain is not primarily driven by RORγ/Th17. | Re-evaluate the disease model and the chosen mouse strain to ensure they are appropriate for testing a RORγ antagonist. | |
| Unexpected skin irritation or adverse effects. | The vehicle or the drug concentration is not well-tolerated by the specific mouse strain. | Test the vehicle alone on a small cohort of mice to rule out vehicle-induced irritation. If the irritation is dose-dependent, reduce the concentration of SHR-168442. |
| The mouse strain has a heightened sensitivity to topical treatments. | Consider using a different, less sensitive mouse strain if the irritation persists even at lower, effective doses. | |
| Difficulty in inducing the psoriasis-like phenotype. | The chosen mouse strain is resistant to the induction agent (e.g., imiquimod). | Increase the concentration or duration of the induction agent, or consider switching to a more susceptible mouse strain. |
Experimental Protocols
Protocol 1: Dose-Ranging Study for a New Mouse Strain
This protocol outlines a general procedure to determine the optimal topical dose of SHR-168442 in a new mouse strain.
-
Animal Acclimatization: Acclimatize the mice to the housing conditions for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign mice to different treatment groups (n=5-8 per group). Include a vehicle control group and at least three dose levels of SHR-168442 (e.g., 0.1%, 0.3%, and 1.0% w/w in a suitable vehicle like vaseline).
-
Disease Induction: Induce the psoriasis-like skin inflammation model (e.g., daily topical application of imiquimod cream on the shaved back and/or ear).
-
Treatment Application: Apply the assigned treatment (vehicle or SHR-168442) topically to the inflamed area daily, starting from the first day of disease induction.
-
Monitoring and Evaluation:
-
Monitor the mice daily for signs of skin inflammation, including erythema (redness), scaling, and thickness. Score these parameters using a standardized scoring system (e.g., Psoriasis Area and Severity Index - PASI).
-
Measure skin thickness daily using a caliper.
-
Record body weight daily to monitor for systemic toxicity.
-
-
Endpoint Analysis: At the end of the study (e.g., day 7), euthanize the mice and collect skin and spleen samples.
-
Histology: Perform H&E staining of skin sections to assess epidermal thickness and inflammatory cell infiltration.
-
Gene Expression Analysis: Analyze the expression of key inflammatory markers (e.g., Il17a, Il6, Tnfa) in the skin using qRT-PCR.
-
Flow Cytometry: Analyze the immune cell populations in the skin and spleen.
-
Data Presentation
Table 1: Example of a Dose-Ranging Study of SHR-168442 in BALB/c and C57BL/6 Mice with Imiquimod-Induced Psoriasis
| Mouse Strain | Treatment Group | Mean PASI Score (Day 7) | Mean Epidermal Thickness (µm) | Relative Il17a mRNA Expression (Fold Change vs. Vehicle) |
| BALB/c | Vehicle | 8.5 ± 0.7 | 120 ± 15 | 1.0 |
| SHR-168442 (0.1%) | 6.2 ± 0.9 | 95 ± 12 | 0.6 | |
| SHR-168442 (0.3%) | 4.1 ± 0.6 | 70 ± 10 | 0.3 | |
| SHR-168442 (1.0%) | 2.5 ± 0.4 | 50 ± 8 | 0.1 | |
| C57BL/6 | Vehicle | 9.2 ± 0.8 | 135 ± 18 | 1.0 |
| SHR-168442 (0.1%) | 7.5 ± 1.0 | 110 ± 14 | 0.7 | |
| SHR-168442 (0.3%) | 5.3 ± 0.7 | 85 ± 11 | 0.4 | |
| SHR-168442 (1.0%) | 3.1 ± 0.5 | 60 ± 9 | 0.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: RORγ signaling pathway and the inhibitory action of SHR-168442.
Caption: Experimental workflow for optimizing SHR-168442 dosage.
Caption: Troubleshooting decision tree for lack of efficacy.
References
Validation & Comparative
A Comparative Analysis of SHR168442 and Other Topical RORγ Antagonists for Psoriasis Treatment
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the preclinical performance of emerging topical RORγ antagonists in the treatment of psoriasis, with a focus on SHR168442.
The development of topical therapies targeting the retinoic acid receptor-related orphan receptor gamma (RORγ), a master regulator of Th17 cell differentiation and the IL-23/IL-17 inflammatory axis, represents a promising strategy for mild to moderate psoriasis. This guide provides a comparative overview of the preclinical data for this compound, a novel skin-restricted RORγ antagonist, alongside other notable topical RORγ antagonists.
Introduction to Topical RORγ Antagonism
Psoriasis is a chronic autoimmune skin disease characterized by inflammation and keratinocyte hyperproliferation, driven significantly by the IL-23/IL-17 pathway. RORγ is a key transcription factor for the differentiation of Th17 cells, which are major producers of pro-inflammatory cytokines such as IL-17A and IL-17F.[1][2] While systemic RORγ antagonists have shown clinical efficacy, they have also been associated with safety concerns due to systemic exposure.[2][3] Topical RORγ antagonists aim to deliver therapeutic effects directly to the skin while minimizing systemic absorption, thereby offering a potentially safer treatment option.[1][3]
Comparative Preclinical Data
This section summarizes the available preclinical data for this compound and other topical RORγ antagonists. The data is presented to facilitate a comparative assessment of their potency, efficacy, and pharmacokinetic profiles.
In Vitro Potency
The in vitro potency of RORγ antagonists is typically assessed by their ability to inhibit RORγ-mediated transcription and subsequent cytokine production.
| Compound | Assay | IC50 Value | Reference |
| This compound | RORγ Transcriptional Activity (Nuclear Reporter Assay) | 15 ± 9 nM | [3] |
| IL-17 Secretion (Human PBMCs) | 20 nM (average) | [3] | |
| IL-17 Secretion (Mouse Splenocytes) | 54 ± 12 nM | [2] | |
| GSK2981278 | IL-17A and IL-22 Secretion (Th17 Skewing Conditions) | 3.2 nM | [4] |
| S18-000003 | RORγt-dependent Transactivation (Human, cell-based) | 29 nM | [5] |
| Th17 Cell Differentiation (Human naive CD4+ T cells) | 13 nM | [5] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental assays and conditions.
In Vivo Efficacy in Psoriasis Models
The efficacy of topical RORγ antagonists is evaluated in animal models that mimic human psoriasis, such as the imiquimod (IMQ)-induced and IL-23-induced skin inflammation models.
| Compound | Animal Model | Formulation | Key Findings | Reference |
| This compound | IMQ-induced psoriasis (mice) | 2%, 4%, 8% in Vaseline | Dose-dependent reduction in erythema, scaling, and skin thickness. Significant reduction of IL-6, TNFα, and IL-17A. | [2][3][6] |
| IL-23-induced psoriasis (mice) | 0.5%, 2%, 8% in Vaseline | Dose-dependent reduction in clinical scores. Significant suppression of serum IL-6, TNFα, and IL-17A. | [2][3] | |
| GSK2981278 | IMQ-induced psoriasis (mice) | 1% in ointment | 23% reduction in epidermal thickness compared to placebo. | [1] |
| S18-000003 | TPA-induced psoriasis (K14.Stat3C transgenic mice) | 0.1% - 8% | Marked inhibition of psoriatic skin inflammation. | [5][7] |
Pharmacokinetics and Skin-Restricted Exposure
A critical feature for the safety of topical RORγ antagonists is their ability to remain localized in the skin with minimal systemic absorption.
| Compound | Species | Key Findings | Reference |
| This compound | Mice, Rats, Miniature Pigs | High and sustained skin exposure with plasma levels below the limit of quantitation. | [3][6] |
| GSK2981278 | Mice | Low systemic exposure reported, but skin exposure data was not disclosed. Lack of clinical efficacy may be due to insufficient drug exposure at the target site. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings.
Imiquimod (IMQ)-Induced Psoriasis-Like Skin Inflammation Model
This is a widely used model to induce a psoriasis-like phenotype in mice.
-
Animal Strain: BALB/c or C57BL/6 mice are commonly used.
-
Induction: A daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara) is applied to the shaved back and sometimes the ear of the mice for 5-7 consecutive days.
-
Treatment: The topical RORγ antagonist, formulated in a suitable vehicle (e.g., Vaseline), is applied to the inflamed skin, typically starting from day 1 or 3 of IMQ application and continuing for the duration of the experiment. A vehicle control group is always included.
-
Endpoints:
-
Clinical Scoring: Erythema, scaling, and skin thickness are scored daily using a Psoriasis Area and Severity Index (PASI)-like scoring system.
-
Histology: Skin biopsies are collected at the end of the study for H&E staining to measure epidermal thickness (acanthosis).
-
Biomarker Analysis: Skin or serum samples are analyzed for the expression of pro-inflammatory cytokines (e.g., IL-17A, IL-23, TNF-α) and other inflammatory markers by methods such as ELISA or qPCR.
-
IL-23-Induced Psoriasis-Like Skin Inflammation Model
This model focuses on the specific role of the IL-23/IL-17 axis in psoriasis pathogenesis.
-
Animal Strain: C57BL/6 or other susceptible mouse strains are used.
-
Induction: Recombinant mouse IL-23 is injected intradermally into the ear or shaved back skin, typically every other day for a specified period.
-
Treatment: The topical RORγ antagonist is applied to the site of IL-23 injection.
-
Endpoints:
-
Ear/Skin Thickness: Caliper measurements are taken to assess inflammation-induced swelling.
-
Histology and Biomarker Analysis: Similar to the IMQ model, skin and serum samples are collected for analysis of inflammatory infiltrates and cytokine levels.
-
Mandatory Visualizations
RORγ Signaling Pathway in Th17 Differentiation
Caption: RORγ signaling pathway in Th17 cell differentiation and the inhibitory action of RORγ antagonists.
Experimental Workflow for Evaluating Topical RORγ Antagonists
Caption: A typical experimental workflow for the preclinical evaluation of topical RORγ antagonists.
Conclusion
The preclinical data for this compound suggests it is a promising topical RORγ antagonist for the treatment of psoriasis. Its potent inhibition of the RORγ pathway, significant efficacy in animal models of psoriasis, and, most notably, its skin-restricted pharmacokinetic profile, address the key challenges faced by earlier topical and systemic RORγ antagonists. While direct comparative studies are limited, the available data indicates that this compound's high skin-to-plasma concentration ratio is a significant advantage. The failure of GSK2981278 in clinical trials, potentially due to insufficient target engagement in the skin, underscores the importance of optimizing topical formulations for effective drug delivery. Future clinical investigations will be crucial to determine if the promising preclinical profile of this compound translates into a safe and effective treatment for patients with mild to moderate psoriasis.
References
- 1. Development of a Topical Treatment for Psoriasis Targeting RORγ: From Bench to Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Topical Treatment for Psoriasis Targeting RORγ: From Bench to Skin | PLOS One [journals.plos.org]
- 3. Discovery of a novel RORγ antagonist with skin-restricted exposure for topical treatment of mild to moderate psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel RORγt inhibitor is a potential therapeutic agent for the topical treatment of psoriasis with low risk of thymic aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: SHR168442 Versus JAK Inhibitors for Topical Treatment of Skin Inflammation
For Researchers, Scientists, and Drug Development Professionals
The landscape of topical treatments for inflammatory skin diseases is rapidly evolving, with novel mechanisms of action offering promising alternatives to traditional therapies. This guide provides a detailed comparison of SHR168442, a topical RORγ (retinoic acid receptor-related orphan receptor gamma) antagonist, and various topical Janus kinase (JAK) inhibitors. While both classes of drugs aim to quell skin inflammation, they do so through distinct molecular pathways, offering different therapeutic strategies.
At a Glance: Key Differences
| Feature | This compound | Topical JAK Inhibitors (e.g., Ruxolitinib, Tofacitinib, Delgocitinib) |
| Drug Class | RORγ Antagonist | Janus Kinase (JAK) Inhibitor |
| Primary Target | RORγt | JAK1, JAK2, JAK3, TYK2 (selectivity varies) |
| Mechanism of Action | Inhibits the differentiation and function of Th17 cells, reducing the production of pro-inflammatory cytokines like IL-17. | Blocks the JAK-STAT signaling pathway, interfering with the signaling of a broad range of cytokines involved in inflammation and immunity. |
| Primary Indications Studied | Psoriasis (preclinical) | Atopic Dermatitis, Vitiligo, Chronic Hand Eczema (clinical) |
| Development Stage | Preclinical | Approved and in clinical development |
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and topical JAK inhibitors lies in their molecular targets and the subsequent signaling cascades they disrupt.
This compound: Targeting the Master Regulator of Th17 Cells
This compound is a novel, skin-restricted RORγ antagonist.[1][2][3] RORγt is a nuclear receptor that acts as a master regulator for the differentiation and function of Th17 cells.[2] These cells are a subset of T helper cells that produce key pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). The IL-23/IL-17 axis is a critical pathway in the pathogenesis of several autoimmune diseases, including psoriasis.[1][2]
By antagonizing RORγt, this compound effectively suppresses the transcription of the IL-17 gene, leading to a reduction in IL-17 secretion.[2][4] This targeted approach aims to specifically dampen the Th17-mediated inflammatory response in the skin.
Topical JAK Inhibitors: Broad-Spectrum Cytokine Inhibition
Topical JAK inhibitors, such as ruxolitinib, tofacitinib, and delgocitinib, target the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2).[5][6] These enzymes are crucial for the intracellular signaling of a wide array of cytokines and growth factors that are implicated in inflammatory and autoimmune skin conditions.[5][6][7]
When a cytokine binds to its receptor on the cell surface, it activates associated JAKs. The activated JAKs then phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins. These activated STATs translocate to the nucleus and regulate the transcription of genes involved in inflammation, immune response, and cell proliferation.[6][7]
By inhibiting JAKs, these drugs effectively block this signaling cascade for multiple cytokines simultaneously, leading to a broad reduction in the inflammatory response.[6][7] The specific JAKs inhibited can vary between different drugs, leading to some differences in their biological effects. For example, ruxolitinib is a selective inhibitor of JAK1 and JAK2.[8][9]
Preclinical and Clinical Data: A Comparative Overview
Direct comparison of the efficacy of this compound and topical JAK inhibitors is challenging due to their different stages of development and the distinct inflammatory models and diseases in which they have been studied.
This compound: Preclinical Efficacy in Psoriasis Models
The available data for this compound is derived from preclinical studies in mouse models of psoriasis-like skin inflammation. These studies have demonstrated that topical application of this compound can effectively reduce skin inflammation.
Experimental Protocol: Imiquimod (IMQ)-Induced Psoriasis-Like Skin Inflammation Mouse Model [1]
-
Animal Model: BALB/c mice are typically used.
-
Induction of Inflammation: A daily topical dose of imiquimod (IMQ) cream is applied to the shaved back skin of the mice for a set number of consecutive days to induce a psoriasis-like phenotype, characterized by erythema, scaling, and skin thickening.
-
Treatment: this compound, formulated in a vehicle such as Vaseline, is applied topically to the inflamed skin, often once or twice daily. A vehicle control group is also included.
-
Efficacy Assessment:
-
Clinical Scoring: The severity of skin inflammation is scored daily based on erythema, scaling, and skin thickness. A cumulative score (e.g., PASI score) is often calculated.
-
Histological Analysis: At the end of the study, skin biopsies are taken for histological examination to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Cytokine Analysis: Skin or serum levels of key inflammatory cytokines, such as IL-17, TNF-α, and IL-6, are measured using techniques like ELISA or qPCR.
-
Pharmacokinetic (PK) Analysis: The concentration of this compound in the skin and plasma is measured to assess its skin-restricted exposure.
-
Summary of Preclinical Findings for this compound:
| Parameter | Observation |
| Clinical Scores | Dose-dependent reduction in erythema, scaling, and skin thickness in IMQ- and IL-23-induced psoriasis models.[1][10][11] |
| Epidermal Thickness | Significant reduction in skin thickness compared to vehicle-treated groups.[1] |
| Cytokine Levels | Significant reduction in the levels of Th17 pathway-related cytokines, including IL-17, TNF-α, and IL-6.[1][2][4] |
| Pharmacokinetics | High exposure in the skin with low or undetectable levels in plasma, indicating a skin-restricted profile.[1][2] |
Topical JAK Inhibitors: Clinical Efficacy in Various Dermatoses
Topical JAK inhibitors have undergone extensive clinical evaluation in human subjects for a range of inflammatory skin diseases.
Experimental Protocol: Phase IIa Randomized Controlled Trial of Tofacitinib for Atopic Dermatitis [12][13]
-
Study Design: A randomized, double-blind, vehicle-controlled, parallel-group study.
-
Participants: Adults with mild-to-moderate atopic dermatitis.
-
Intervention: Patients are randomized to receive either 2% tofacitinib ointment or a matching vehicle ointment, applied twice daily to affected areas for a specified duration (e.g., 4 weeks).
-
Efficacy Endpoints:
-
Primary Endpoint: Percentage change from baseline in the Eczema Area and Severity Index (EASI) score.
-
Secondary Endpoints: Proportion of patients achieving an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear), change in body surface area (BSA) affected, and reduction in pruritus (itch) scores.
-
-
Safety and Tolerability: Monitoring of adverse events, local skin reactions, and systemic absorption through pharmacokinetic analysis.
Summary of Clinical Findings for Topical JAK Inhibitors:
| Drug | Indication | Key Efficacy Results |
| Ruxolitinib 1.5% Cream | Atopic Dermatitis | Significantly higher proportion of patients achieving IGA Treatment Success (IGA-TS) at week 8 compared to vehicle.[8] Rapid and significant reduction in itch.[14] |
| Tofacitinib 2% Ointment | Atopic Dermatitis | Significant improvement in EASI score, PGA response, and pruritus at week 4 compared to vehicle.[12][13] |
| Delgocitinib Ointment | Atopic Dermatitis, Chronic Hand Eczema | Significant improvement in skin inflammation and itching scores in pediatric patients with atopic dermatitis.[15] Effective for moderate to severe chronic hand eczema.[16][17] |
Experimental Workflows and Logical Relationships
Conclusion
This compound and topical JAK inhibitors represent two distinct and innovative approaches to the topical treatment of skin inflammation. This compound offers a highly targeted strategy by focusing on the RORγt-Th17-IL-17 axis, which is particularly relevant for diseases like psoriasis. Its skin-restricted exposure observed in preclinical models is a promising feature for minimizing systemic side effects.[1][2]
In contrast, topical JAK inhibitors provide a broader-spectrum anti-inflammatory effect by inhibiting the signaling of multiple cytokines. This mechanism has proven effective across a range of inflammatory dermatoses, including atopic dermatitis and chronic hand eczema, leading to the regulatory approval of several agents.[7][8]
For drug development professionals and researchers, the choice between these strategies depends on the specific disease pathophysiology being targeted. The targeted approach of a RORγ antagonist may be preferable for diseases predominantly driven by the Th17 pathway, while the broad-spectrum activity of JAK inhibitors may be advantageous for conditions with a more complex cytokine profile. The continued development of both classes of drugs will undoubtedly enrich the therapeutic arsenal for patients with inflammatory skin diseases.
References
- 1. Discovery of a novel RORγ antagonist with skin-restricted exposure for topical treatment of mild to moderate psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel RORγ antagonist with skin-restricted exposure for topical treatment of mild to moderate psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. researchgate.net [researchgate.net]
- 5. What is Delgocitinib used for? [synapse.patsnap.com]
- 6. Emerging Topical and Systemic JAK Inhibitors in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oasisderm.com [oasisderm.com]
- 8. Ruxolitinib Cream 1.5%: A Review in Mild to Moderate Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off‐Label Use of Topical Ruxolitinib in Dermatology: A Systematic Literature Review and Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Topical tofacitinib for atopic dermatitis: a phase IIa randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ruxolitinib cream for atopic dermatitis is in regulatory home stretch | MDedge [mdedge.com]
- 15. Delgocitinib for patients with atopic dermatitis - Los Angeles Allergist [allergylosangeles.com]
- 16. dermatology.mhmedical.com [dermatology.mhmedical.com]
- 17. Topical delgocitinib shows promise for chronic hand eczema, pivotal trial shows | MDedge [mdedge.com]
Head-to-Head Comparison: SHR168442 vs. VTP-43742 in RORγt Inhibition
In the landscape of therapeutic development for autoimmune diseases, particularly psoriasis, the retinoic acid-related orphan receptor gamma t (RORγt) has emerged as a pivotal target. As a master regulator of Th17 cell differentiation and the subsequent production of pro-inflammatory cytokines like IL-17, its inhibition offers a promising oral alternative to injectable biologics. This guide provides a detailed, data-driven comparison of two notable RORγt inhibitors: SHR168442, a topical formulation designed for skin-restricted activity, and VTP-43742, an oral agent whose clinical development was discontinued. This analysis is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance, characteristics, and clinical outcomes of these two compounds.
At a Glance: Key Differentiators
| Feature | This compound | VTP-43742 (Vimirogant) |
| Primary Target | Retinoic acid-related orphan receptor gamma t (RORγt) | Retinoic acid-related orphan receptor gamma t (RORγt) |
| Mechanism of Action | RORγt Antagonist | RORγt Inhibitor/Inverse Agonist |
| Route of Administration | Topical | Oral |
| Systemic Exposure | Low / Skin-restricted | High |
| Development Status | Preclinical | Terminated in Phase II |
| Key Indication | Psoriasis (mild to moderate) | Psoriasis and other autoimmune disorders |
Mechanism of Action and Signaling Pathway
Both this compound and VTP-43742 target RORγt, a key transcription factor in the IL-23/IL-17 inflammatory axis. By inhibiting RORγt, these compounds suppress the transcription of the IL17 gene, leading to a reduction in the secretion of IL-17A and IL-17F cytokines. This ultimately dampens the inflammatory cascade that drives the pathogenesis of diseases like psoriasis.
RORγt Signaling Pathway and Point of Intervention.
In Vitro and Preclinical Performance
A direct comparison of the in vitro potency reveals that both molecules are potent inhibitors of the RORγt pathway. However, their preclinical development strategies diverged significantly, with this compound focusing on topical application and VTP-43742 on systemic administration.
| Parameter | This compound | VTP-43742 (Vimirogant) | Reference |
| RORγt Binding Affinity (Ki) | Not Reported | 3.5 nM | [1][2] |
| RORγt Transcriptional Activity IC50 | 15 nM | 17 nM | [1][3][4][5] |
| IL-17 Secretion Inhibition (human PBMCs) IC50 | 20 nM | 18 nM | [2][4] |
| IL-17 Secretion Inhibition (mouse splenocytes) IC50 | 54-57 nM | 57 nM | [1][2][4] |
| Selectivity vs. RORα/β | High selectivity over RORα | >1000-fold selective vs. RORα and RORβ | [1][4][5] |
| Preclinical Model | Imiquimod-induced and IL-23-induced psoriasis-like inflammation in mice | MOG35-55/CFA immunized mouse EAE model | [1][2][4][6][7] |
| Preclinical Efficacy | Dose-dependent reduction in skin inflammation (erythema, scaling, thickness) with topical application.[3][4] | Significantly suppressed clinical symptoms and demyelination with oral dosing.[1][2] |
Experimental Workflow: Preclinical Psoriasis Model (this compound)
The preclinical efficacy of this compound was evaluated in established mouse models of psoriasis. The general workflow for these experiments is outlined below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a novel RORγ antagonist with skin-restricted exposure for topical treatment of mild to moderate psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SHR-168442 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
Validating the On-Target Mechanism of SHR168442: A Comparative Guide Using RORγt Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SHR168442, a novel antagonist of the Retinoic acid receptor-related orphan receptor γt (RORγt), and its mechanism of action. We delve into the critical role of RORγt knockout (KO) models in validating the specificity of such inhibitors and compare this compound with other alternatives in the field.
Introduction to this compound and RORγt
Retinoic acid receptor-related orphan receptor γt (RORγt) is a master transcription factor essential for the differentiation and function of T helper 17 (Th17) cells.[1][2][3][4] These cells are key producers of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17), which plays a central role in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis.[1][5] Consequently, RORγt has emerged as a highly attractive therapeutic target.[6]
This compound is a potent and selective RORγt antagonist designed for topical administration.[7][8][9][10] Its primary mechanism is to bind to the RORγt ligand-binding domain (LBD), which induces a conformational change that prevents the recruitment of coactivator proteins necessary for gene transcription.[7][10][11] This action effectively suppresses the transcription of the IL17 gene, leading to a reduction in IL-17 cytokine secretion and subsequent dampening of the inflammatory cascade.[1][7][8] A key feature of this compound is its skin-restricted exposure, a design intended to mitigate systemic toxicities that have led to the termination of clinical trials for other orally administered RORγt inhibitors.[7][8][9][10]
This compound: Potency and In Vitro Activity
This compound has demonstrated significant potency in a variety of biochemical and cellular assays. Its inhibitory activity is highly selective for RORγ over the related RORα isoform.[7]
| Assay Type | Target/Cell Type | Key Metric | Result | Citations |
| Biochemical Assay | Human RORγ Ligand-Binding Domain | IC₅₀ (Binding) | 35 ± 9 nM | [7] |
| Cellular Assay | Human Peripheral Blood Mononuclear Cells (PBMCs) | IC₅₀ (IL-17 Secretion) | 20 ± 6 nM | [7] |
| Cellular Assay | Mouse Splenocytes | IC₅₀ (IL-17 Secretion) | 54 ± 12 nM | [7] |
| Reporter Assay | RORγ Transcriptional Activity | IC₅₀ | 15 ± 9 nM | [1][7] |
| Reporter Assay | RORα Transcriptional Activity | IC₅₀ | > 10,000 nM | [7] |
The Role of RORγt Knockout Models in Mechanism Validation
RORγt knockout (KO) mice, which lack the Rorc gene, are a crucial tool for validating the on-target activity of RORγt inhibitors.[6] These animals are characterized by an absence of Th17 cells and, as a result, are protected from developing various experimental autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE) and certain models of psoriasis.[2][6][12]
By testing a RORγt inhibitor in a RORγt KO animal, researchers can definitively determine if the drug's therapeutic effects are mediated through its intended target. If the compound shows efficacy in wild-type (WT) animals but has no additional effect in KO animals (which are already protected due to the absence of the target), it provides strong evidence of on-target specificity.
Hypothetical Experimental Workflow: Validating this compound in RORγt KO Mice
To confirm that the anti-psoriatic effects of this compound are exclusively mediated by RORγt, an experiment using an IL-23-induced psoriasis-like model in both WT and RORγt KO mice would be performed.
Expected Outcomes:
-
Wild-Type Mice: The vehicle-treated group would develop significant skin inflammation (e.g., increased ear thickness, erythema). The this compound-treated group would show a dose-dependent reduction in these inflammatory markers.[7]
-
RORγt KO Mice: This group would be inherently resistant to the IL-23-induced inflammation. Critically, the application of this compound would show no significant difference compared to the vehicle-treated KO group, demonstrating the drug has no effect in the absence of its target.
Comparison with Alternative RORγt Inhibitors
Several small molecule RORγt inhibitors have been developed, but many have faced challenges, primarily related to systemic toxicity observed in clinical trials.[8][10] this compound's development for topical use aims to circumvent these issues.
| Compound | Developer/Sponsor | Highest R&D Status | Key Characteristics & Challenges | Citations |
| This compound | Hengrui Pharma | Preclinical | Topical administration; designed for high skin exposure and low systemic absorption to avoid toxicity. | [7][9] |
| VTP-43742 | Vitae Pharmaceuticals | Terminated Phase I/II | Oral administration; development terminated due to toxicity concerns. | [7][8][10] |
| TAK-828 | Takeda | Terminated Phase I | Oral administration; development terminated. | [7][8][10] |
| GSK2981278 | GlaxoSmithKline | Terminated Phase II | Topical RORγ inverse agonist; development for psoriasis was discontinued. | [13][14] |
| IMU-935 | Immunic Therapeutics | Phase I | Oral administration; designed to potentially spare thymocyte development, a challenge for other systemic inhibitors. | [4] |
Detailed Experimental Protocols
LanthaScreen™ TR-FRET RORγ Coactivator Assay
-
Principle: This biochemical assay measures the ability of a compound to disrupt the interaction between the RORγ ligand-binding domain (LBD) and a coactivator peptide. The RORγ LBD is tagged with GST and labeled with a terbium (Tb) antibody, while the coactivator peptide is labeled with fluorescein. When associated, FRET occurs. An antagonist binding to the LBD causes a conformational change, displacing the coactivator and decreasing the FRET signal.[7][10][11]
-
Protocol:
-
Prepare a reaction mixture containing Tb-anti-GST antibody, fluorescein-coactivator peptide, and GST-RORγ-LBD in assay buffer.
-
Dispense the reaction mixture into assay plates.
-
Add this compound or control compounds at various concentrations.
-
Incubate at room temperature for 1-2 hours.
-
Read the plate on a TR-FRET compatible reader, measuring emissions at 520 nm and 495 nm.
-
Calculate the emission ratio and plot against compound concentration to determine the IC₅₀ value.
-
IL-17 Secretion Inhibition from Human PBMCs
-
Principle: This cellular assay quantifies the ability of a compound to inhibit the production of IL-17 from primary human immune cells stimulated to differentiate into Th17 cells.
-
Protocol:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Plate the PBMCs in culture medium.
-
Add this compound or vehicle control at various concentrations.
-
Stimulate the cells with a Th17-polarizing cocktail (e.g., anti-CD3/anti-CD28 antibodies, IL-6, IL-23, TGF-β).
-
Incubate for 3-5 days at 37°C, 5% CO₂.
-
Collect the culture supernatant.
-
Measure the concentration of IL-17A in the supernatant using a standard ELISA kit.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value.[7]
-
IL-23-Induced Psoriasis-Like Skin Inflammation Mouse Model
-
Principle: This in vivo model mimics key aspects of human psoriasis by inducing a Th17-mediated inflammatory response in mouse skin through intradermal injections of IL-23.[7][8][10]
-
Protocol:
-
Use 8-10 week old mice (e.g., BALB/c for WT studies, or C57BL/6J background for RORγt KO and corresponding WT controls).
-
Administer intradermal injections of recombinant mouse IL-23 (or PBS as a control) into the ear or shaved back skin daily for a set period (e.g., 14 days).
-
Starting from day 0, apply topical this compound formulated in a vehicle (e.g., Vaseline) or vehicle alone to the inflamed area daily.
-
Monitor disease progression by measuring ear thickness with a digital caliper and scoring for erythema, scaling, and induration.
-
At the end of the study, collect skin and serum samples.
-
Analyze skin for histopathology (e.g., epidermal thickness) and measure cytokine levels (IL-17A, IL-6, TNFα) in tissue homogenates or serum via ELISA or quantitative PCR.[7]
-
Conclusion
The potent in vitro activity of this compound in inhibiting the RORγt pathway is well-documented. The ultimate validation of its on-target mechanism, however, relies on demonstrating a lack of efficacy in RORγt knockout models. Such an experiment would provide unequivocal evidence that its therapeutic effects are mediated solely through the inhibition of RORγt. This high degree of specificity, combined with a skin-restricted exposure profile, positions this compound as a promising therapeutic candidate, potentially avoiding the systemic toxicities that have hindered the development of other RORγt inhibitors for inflammatory diseases like psoriasis.
References
- 1. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decoupling the role of RORγt in the differentiation and effector function of TH17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Pathways and Epigenetic Regulations in the Control of RORγt Expression in T Helper 17 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a novel RORγ antagonist with skin-restricted exposure for topical treatment of mild to moderate psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a novel RORγ antagonist with skin-restricted exposure for topical treatment of mild to moderate psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SHR-168442 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 007571 - RORγt-KO Strain Details [jax.org]
- 13. researchgate.net [researchgate.net]
- 14. Development of a Topical Treatment for Psoriasis Targeting RORγ: From Bench to Skin - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Skin Target Engagement of SHR168442: A Comparative Guide to Biomarkers
For Immediate Release
This guide provides researchers, scientists, and drug development professionals with a comparative overview of biomarkers to confirm target engagement of SHR168442, a topical RORγ antagonist, in the skin. We present supporting experimental data and methodologies, comparing them with potential biomarkers for alternative therapies targeting Bruton's Tyrosine Kinase (BTK) in inflammatory skin diseases.
Introduction to this compound and Target Engagement
This compound is a novel, skin-restricted Retinoic acid-related orphan receptor gamma (RORγ) antagonist developed for the topical treatment of psoriasis.[1][2] RORγt, an isoform of RORγ, is a master transcription factor for the differentiation and function of Th17 cells, which are pivotal in the pathogenesis of psoriasis through the production of pro-inflammatory cytokines like Interleukin-17 (IL-17).[1][3][4] Confirming that this compound effectively engages its target, RORγ, in the skin is crucial for establishing its mechanism of action and therapeutic potential. This is achieved by measuring the modulation of downstream biomarkers in the RORγ signaling pathway.
This guide also provides a comparative framework against Bruton's Tyrosine Kinase (BTK) inhibitors, an alternative class of drugs being investigated for various immune-mediated dermatological conditions.[5][6][7] BTK is a key signaling molecule in B cells and mast cells, and its inhibition represents a different therapeutic approach to skin inflammation.[8][9]
RORγ Signaling Pathway and Biomarkers for this compound
This compound acts by antagonizing RORγ, which in turn suppresses the transcription of IL-17 and other pro-inflammatory cytokines.[1][2] Key biomarkers for confirming target engagement of this compound in the skin are therefore downstream components of the Th17/IL-17 pathway.
References
- 1. Discovery of a novel RORγ antagonist with skin-restricted exposure for topical treatment of mild to moderate psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Skin Atlas [skin.science]
- 4. Development of a Topical Treatment for Psoriasis Targeting RORγ: From Bench to Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bruton's tyrosine kinase inhibition—An emerging therapeutic strategy in immune‐mediated dermatological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hcplive.com [hcplive.com]
- 7. Targeting Bruton’s tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments – ScienceOpen [scienceopen.com]
- 8. BTK signaling — a crucial link in the pathophysiology of chronic spontaneous urticaria: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of SHR168442 and TAK-828 on IL-17 Production: A Guide for Researchers
This guide provides a detailed comparative analysis of two small molecule inhibitors, SHR168442 and TAK-828, focusing on their impact on Interleukin-17 (IL-17) production. Both compounds target the Retinoic acid-related orphan receptor gamma t (RORγt), a master regulator of T helper 17 (Th17) cell differentiation and function. Th17 cells are a subset of T lymphocytes that play a critical role in the pathogenesis of various autoimmune and inflammatory diseases through the secretion of pro-inflammatory cytokines, most notably IL-17.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the RORγt/Th17/IL-17 axis.
Mechanism of Action
Both this compound and TAK-828 function as inhibitors of RORγt.[1][4][5] RORγt is a nuclear receptor that acts as a key transcription factor for the differentiation of naive T cells into Th17 cells and is essential for the subsequent production of IL-17A, IL-17F, and other related cytokines like IL-22.[1][2] By inhibiting RORγt, these compounds suppress the transcriptional activity of the IL17 gene, leading to a reduction in IL-17 cytokine secretion.[2][4][5] TAK-828 is specifically described as an inverse agonist of RORγt, meaning it reduces the constitutive activity of the receptor.[1][3] this compound is referred to as an antagonist.[4][5]
A key distinction between the two compounds lies in their intended application and pharmacokinetic profiles. This compound has been developed for topical administration with skin-restricted exposure to minimize systemic side effects.[4][5][6] In contrast, TAK-828 was developed as an orally available agent, but its clinical development was terminated due to toxicity observed in Phase I/II trials.[4][5]
Quantitative Analysis of IL-17 Inhibition
The following tables summarize the in vitro efficacy of this compound and TAK-828 in inhibiting IL-17 production and RORγt activity.
Table 1: In Vitro Efficacy of this compound on IL-17 Production and RORγt Activity
| Assay | Cell Type | Parameter | IC50 Value | Reference |
| IL-17 Secretion | Human Peripheral Blood Mononuclear Cells (PBMCs) | IL-17 cytokine secretion | 20 nM | [4] |
| IL-17 Secretion | Mouse Splenocytes | IL-17 cytokine secretion | 54 ± 12 nM | [4] |
| RORγ Transcriptional Activity | Nuclear Reporter Assay | RORγ transcriptional activity | 15 ± 9 nM | [4] |
Table 2: In Vitro Efficacy of TAK-828 on IL-17 Production and RORγt Activity
| Assay | Cell Type/System | Parameter | IC50 Value/Concentration | Reference |
| IL-17 Production | Mouse Splenocytes | IL-17 production | Dose-dependent inhibition (0.01-10 μM) | [1] |
| IL-17 Production | Human Peripheral Blood Mononuclear Cells (PBMCs) | IL-17 production | Dose-dependent inhibition (0.01-10 μM) | [1] |
| Th17/Tc17/Th1/17 Differentiation | Naive T cells and Memory CD4+ T cells | Differentiation | Strong inhibition at 100 nM | [1] |
| Th17-related Cytokine Production | Whole Blood | IL-17, IL-17F, IL-22 production | Reduction at 100 nM | [1] |
| RORγt Transcriptional Activity | Cell-based functional assay | Human RORγt activity | 6.1 nM | [3] |
| IL-17 Gene Expression | PBMCs from IBD patients | IL-17 gene expression | IC50 values from 21.4 to 34.4 nmol/L | [3] |
| IL-17 Production | Mouse Whole Blood | IL-17 production | 720 nM | [7] |
Experimental Protocols
In Vitro IL-17 Secretion Assay from Human PBMCs (for this compound)
Objective: To determine the potency of this compound in inhibiting IL-17 secretion from activated human PBMCs.
Methodology:
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture the isolated PBMCs in a suitable medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, penicillin, and streptomycin).
-
Cell Stimulation: Stimulate the PBMCs with anti-CD3 and anti-CD28 antibodies to induce T-cell activation and IL-17 production.
-
Compound Treatment: Treat the stimulated PBMCs with varying concentrations of this compound.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the cell cultures and collect the supernatant.
-
IL-17 Quantification: Measure the concentration of IL-17 in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of IL-17 inhibition against the logarithm of the compound concentration.
In Vitro Th17 Differentiation and IL-17 Production Assay (for TAK-828)
Objective: To evaluate the effect of TAK-828 on the differentiation of naive T cells into Th17 cells and their subsequent IL-17 production.
Methodology:
-
Cell Isolation: Isolate naive CD4+ T cells from the spleens of mice or from human peripheral blood using magnetic-activated cell sorting (MACS).
-
Cell Culture: Culture the naive T cells in a plate coated with anti-CD3 and anti-CD28 antibodies.
-
Th17 Differentiation Conditions: Add a cocktail of cytokines to the culture medium to promote Th17 differentiation. This cocktail typically includes TGF-β, IL-6, IL-23, anti-IFN-γ, and anti-IL-4 antibodies.
-
Compound Treatment: Add TAK-828 at various concentrations to the cell cultures at the beginning of the differentiation process.
-
Incubation: Incubate the cells for a defined period (e.g., 3-5 days) to allow for differentiation.
-
Analysis of IL-17 Production:
-
ELISA: Collect the culture supernatant and measure the concentration of IL-17A using an ELISA kit.
-
Intracellular Staining: Restimulate the cells with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for a few hours. Then, fix and permeabilize the cells, and stain for intracellular IL-17A using a fluorescently labeled antibody for flow cytometry analysis.
-
-
Data Analysis: Determine the effect of TAK-828 on the percentage of IL-17-producing cells and the amount of secreted IL-17.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway targeted by this compound and TAK-828, and a typical experimental workflow for evaluating their effect on IL-17 production.
Caption: RORγt Signaling Pathway in Th17 Differentiation and IL-17 Production.
Caption: Experimental Workflow for In Vitro IL-17 Inhibition Assay.
In Vivo Efficacy
Both this compound and TAK-828 have demonstrated efficacy in animal models of inflammatory diseases.
This compound: Topical application of this compound showed significant efficacy in imiquimod-induced and IL-23-induced psoriasis-like skin inflammation mouse models.[4][5] The treatment resulted in a reduction of Th17 pathway-related cytokines, including IL-6, TNFα, and IL-17A, in the inflamed skin.[4][5]
TAK-828: Oral administration of TAK-828 demonstrated promising efficacy in a naive T cell transfer mouse colitis model.[1][8] It led to a dose-dependent decrease in the population of Th17 and Th1/17 cells in the mesenteric lymph nodes and inhibited the expression of IL-17A and IL-17F mRNA in the colon.[8]
Conclusion
This compound and TAK-828 are both potent inhibitors of the RORγt/Th17/IL-17 pathway, effectively suppressing IL-17 production in vitro and demonstrating efficacy in relevant in vivo models. The primary difference between these two compounds is their developmental strategy and resulting pharmacokinetic profile. This compound is designed as a topical agent with skin-restricted exposure, aiming to provide a safer therapeutic option for localized inflammatory conditions like psoriasis. TAK-828, developed as an oral drug, showed systemic efficacy but was halted due to toxicity concerns. This comparative analysis provides a foundation for researchers to understand the therapeutic potential and differential applications of these RORγt inhibitors in the context of IL-17-mediated diseases.
References
- 1. Pharmacological inhibitory profile of TAK-828F, a potent and selective orally available RORγt inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a novel RORγ antagonist with skin-restricted exposure for topical treatment of mild to moderate psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a novel RORγ antagonist with skin-restricted exposure for topical treatment of mild to moderate psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. ovid.com [ovid.com]
- 8. Pharmacological Evaluation of TAK-828F, a Novel Orally Available RORγt Inverse Agonist, on Murine Colitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of SHR168442: A Topical Approach to RORγ Inhibition vs. Systemic Alternatives
A Comparative Guide for Researchers and Drug Development Professionals
The quest for effective and safe modulators of the Retinoic Acid-related Orphan Receptor gamma (RORγ), a master regulator of Th17 cell differentiation and the IL-17 inflammatory pathway, has led to the development of numerous inhibitors. While systemic RORγ inhibitors have shown promise in preclinical models of autoimmune diseases, their clinical development has been hampered by toxicity concerns. This guide provides a comparative assessment of SHR168442, a novel topical RORγ antagonist with skin-restricted exposure, against systemic RORγ inhibitors, focusing on their therapeutic index based on available preclinical and clinical data.
Unveiling the RORγ Signaling Pathway
RORγ plays a pivotal role in the immune system, particularly in the differentiation of T helper 17 (Th17) cells. Upon activation by cytokines such as IL-23, RORγ drives the transcription of pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22. These cytokines are key mediators in the pathogenesis of various autoimmune diseases, including psoriasis. Both this compound and systemic RORγ inhibitors aim to mitigate this inflammatory cascade by blocking the function of RORγ.
Quantitative Comparison of In Vitro Potency
The following table summarizes the in vitro potency of this compound and publicly available data for some systemic RORγ inhibitors.
| Compound | Assay | Target | IC50 | Citation |
| This compound | LanthaScreen TR-FRET RORγ Coactivator Assay | Human RORγ | 35 nM | [1] |
| IL-17 Secretion from human PBMCs | IL-17 Production | 20 nM | [1] | |
| JNJ-61803534 | RORγt Reporter Assay | Human RORγt | 4 nM | [2] |
| IL-17A production from human CD4+ T cells | IL-17A Production | 12 nM | [2] | |
| TAK-828F | RORγt Inverse Agonist Assay | Human RORγt | Not explicitly stated, but described as a "strong" inverse agonist. | [3] |
| VTP-43742 | RORγt Reporter Assay | Human RORγt | Not explicitly stated, but described as a "potent" inhibitor. | [4] |
Preclinical Efficacy in Psoriasis Models
Both topical this compound and systemic RORγ inhibitors have demonstrated efficacy in animal models of psoriasis. A key differentiator is the route of administration and the resulting systemic exposure.
This compound (Topical Application)
| Model | Dosing | Key Findings | Citation |
| Imiquimod-induced Psoriasis (BALB/c mice) | 2%, 4%, 8% this compound in Vaseline, once daily | Dose-dependent reduction in erythema, scaling, and skin thickness. 8% formulation showed significant reduction in clinical scores. | [1] |
| IL-23-induced Psoriasis (BALB/c mice) | 2%, 4%, 8% this compound in Vaseline, once daily | Dose-dependent reduction in clinical scores. 8% formulation led to a significant and sustained reduction. | [1] |
Systemic RORγ Inhibitors (Oral Administration)
| Compound | Model | Dosing | Key Findings | Citation |
| JNJ-61803534 | Imiquimod-induced Psoriasis (Mouse) | 10, 30, 60 mg/kg, twice daily | Dose-dependent inhibition of disease score. | [2][5] |
| TAK-828F | T-cell transfer colitis model (Mouse) | 1 and 3 mg/kg, twice daily | Strongly protected against colitis progression and reduced Th17 and Th1/17 cells. | [3] |
| Generic Systemic RORγ Inhibitor | Imiquimod-induced Psoriasis (Mouse) | Intraperitoneal injection, twice daily | Attenuated skin pathology to levels observed in RORγ-deficient mice. | [6] |
Pharmacokinetics and the Therapeutic Index
The therapeutic index, a ratio of the toxic dose to the therapeutic dose, is a critical measure of a drug's safety. For RORγ inhibitors, achieving a favorable therapeutic index has been a major challenge for systemic approaches.
This compound: A Skin-Restricted Profile
| Species | Route | Key Pharmacokinetic Parameters | Implication for Therapeutic Index | Citation |
| Mouse (Imiquimod model) | Topical (8% formulation) | High skin exposure, low plasma concentration. | The skin-restricted distribution is designed to maximize local efficacy while minimizing systemic exposure, thereby widening the therapeutic index. | [1][7] |
Systemic RORγ Inhibitors: The Challenge of Systemic Toxicity
| Compound | Preclinical/Clinical Observation | Implication for Therapeutic Index | Citation |
| VTP-43742 | Phase 2a trial in psoriasis patients: Reversible transaminase elevations observed at 700 mg dose. | Narrow therapeutic index due to potential for liver toxicity at higher systemic exposures. | [8] |
| TAK-828F | Terminated after Phase 1 clinical trials due to "critical non-monitorable toxicology findings" in monkeys and rats. | Significant toxicity observed in preclinical species, suggesting a narrow therapeutic index. | [9] |
| JNJ-61803534 | Preclinical 1-month toxicity studies in rats and dogs identified well-tolerated doses. Well-tolerated in single ascending doses up to 200 mg in healthy volunteers. Development was later discontinued. | While appearing to have a better initial safety profile than other systemic inhibitors, its discontinuation suggests potential long-term or specific toxicities that narrowed its therapeutic window. | [2][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
LanthaScreen® TR-FRET RORγ Coactivator Assay
This assay measures the ability of a compound to inhibit the interaction between the RORγ ligand-binding domain (LBD) and a coactivator peptide.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the proximity of a terbium-labeled anti-GST antibody bound to a GST-tagged RORγ-LBD and a fluorescein-labeled coactivator peptide. Inhibition of the RORγ-coactivator interaction by a compound results in a decrease in the TR-FRET signal.[10][11][12][13][14]
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer, 2X RORγ-LBD/terbium-labeled anti-GST antibody mix, and 4X fluorescein-labeled coactivator peptide solution.
-
Compound Dilution: Serially dilute test compounds in DMSO, followed by dilution in assay buffer.
-
Assay Assembly: In a 384-well plate, add test compounds, followed by the RORγ-LBD/antibody mix.
-
Incubation: Incubate at room temperature for 1 hour.
-
Coactivator Addition: Add the fluorescein-labeled coactivator peptide.
-
Final Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at 495 nm and 520 nm after excitation at approximately 340 nm.
-
Data Analysis: Calculate the 520/495 nm emission ratio and determine IC50 values from the dose-response curves.
IL-17 Secretion Assay from Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay quantifies the production of IL-17 by human PBMCs upon stimulation.
Principle: PBMCs are stimulated in the presence of the test compound. The concentration of IL-17 in the cell culture supernatant is then measured, typically by ELISA.[15][16][17][18]
Protocol Outline:
-
PBMC Isolation: Isolate PBMCs from healthy human donor blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture: Plate PBMCs in a 96-well plate at a density of approximately 1 x 10^6 cells/mL in complete RPMI medium.
-
Compound Treatment: Add serial dilutions of the test compound to the wells.
-
Stimulation: Stimulate the cells with a mitogen cocktail (e.g., PMA and ionomycin) or under Th17 polarizing conditions (e.g., anti-CD3/CD28 antibodies + cytokines like IL-6, IL-23, TGF-β).
-
Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for 24-72 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
IL-17 Quantification: Measure the concentration of IL-17 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of IL-17 secretion and determine IC50 values.
Imiquimod-Induced Psoriasis Mouse Model
This model is a widely used acute inflammatory skin model that recapitulates many features of human psoriasis.[19][20][21][22][23]
Protocol Outline:
-
Animal Acclimatization: Acclimatize male or female BALB/c or C57BL/6 mice for at least one week.
-
Hair Removal: Shave the dorsal skin of the mice.
-
Disease Induction: Apply a daily topical dose of imiquimod cream (typically 5%) to the shaved back and sometimes the ear for 5-7 consecutive days.
-
Treatment:
-
Topical: Apply the test compound formulated in a suitable vehicle (e.g., Vaseline for this compound) to the inflamed skin daily, typically starting on day 1 or 2 of imiquimod application.
-
Systemic: Administer the test compound orally or via injection at the desired dose and frequency.
-
-
Clinical Scoring: Daily, score the severity of erythema, scaling, and skin thickness on a scale of 0-4 for each parameter. The sum of these scores constitutes the total clinical score.
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect skin and/or ear tissue for:
-
Histology: Fix, section, and stain with Hematoxylin and Eosin (H&E) to measure epidermal thickness.
-
Cytokine Analysis: Homogenize the tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-17, IL-23) by ELISA or qPCR.
-
IL-23-Induced Psoriasis Mouse Model
This model focuses on the specific role of the IL-23/IL-17 axis in psoriatic inflammation.[24][25][26][27][28]
Protocol Outline:
-
Animal Acclimatization: As described for the imiquimod model.
-
Disease Induction: Administer intradermal injections of recombinant mouse IL-23 into the ear or dorsal skin for several consecutive days (e.g., daily for 4-5 days).
-
Treatment: Administer the test compound topically or systemically as described for the imiquimod model.
-
Clinical Assessment: Daily, measure ear thickness using a caliper. For dorsal skin models, clinical scoring can be performed as in the imiquimod model.
-
Endpoint Analysis: At the end of the study, collect ear or skin tissue for histological and cytokine analysis as described for the imiquimod model.
Conclusion: A Shift Towards Topical Treatment for a Better Therapeutic Index
The preclinical data strongly suggests that this compound, a topically administered RORγ antagonist, possesses a significantly wider therapeutic index compared to systemically administered RORγ inhibitors. By concentrating its action at the site of inflammation in the skin and minimizing systemic exposure, this compound has the potential to achieve therapeutic efficacy for psoriasis with a reduced risk of the systemic toxicities that have plagued the development of oral RORγ inhibitors. This targeted approach represents a promising strategy for the development of safer and more effective treatments for inflammatory skin diseases. Further clinical investigation is warranted to confirm these preclinical findings in patients with psoriasis.
References
- 1. Discovery of a novel RORγ antagonist with skin-restricted exposure for topical treatment of mild to moderate psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Evaluation of TAK-828F, a Novel Orally Available RORγt Inverse Agonist, on Murine Colitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical and clinical characterization of the RORγt inhibitor JNJ-61803534 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecule mediated inhibition of ROR γ‐dependent gene expression and autoimmune disease pathology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. RORγt inhibitors as potential back-ups for the phase II candidate VTP-43742 from Vitae Pharmaceuticals: patent evaluation of WO2016061160 and US20160122345 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 16. PBMC-06- Intracellular Cytokine Staining (ICS) of IFN-gamma, IL-4 and IL-17 on Human Peripheral Blood Monon... [protocols.io]
- 17. elkbiotech.com [elkbiotech.com]
- 18. Rapid and Rigorous IL-17A Production by a Distinct Subpopulation of Effector Memory T Lymphocytes Constitutes a Novel Mechanism of Toxic Shock Syndrome Immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. frontierspartnerships.org [frontierspartnerships.org]
- 20. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 21. imavita.com [imavita.com]
- 22. Mouse model of imiquimod-induced psoriatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. IL-23- and Imiquimod-Induced Models of Experimental Psoriasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. imavita.com [imavita.com]
- 26. researchgate.net [researchgate.net]
- 27. Hooke - Contract Research - IL-23-Induced Psoriasis in C57BL/6 Mice [hookelabs.com]
- 28. IL-23-Induced Psoriasis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Comparative Analysis of SHR168442 Cross-reactivity with ROR Isoforms
For Immediate Release
This guide provides a detailed comparison of the selective activity of SHR168442, a potent RORγ antagonist, against other isoforms of the Retinoid-related Orphan Receptor (ROR) family. The data presented here is intended for researchers, scientists, and drug development professionals investigating therapeutic agents targeting the ROR signaling pathway.
High Selectivity of this compound for RORγ
This compound is a novel antagonist of the Retinoic acid receptor-related orphan receptor gamma (RORγ), a key transcription factor in the differentiation of Th17 cells and the production of pro-inflammatory cytokines such as IL-17.[1][2] Due to the structural similarities within the ROR family, which also includes RORα and RORβ, assessing the cross-reactivity of RORγ inhibitors is crucial for predicting potential off-target effects and ensuring a favorable safety profile.
Experimental data demonstrates that this compound exhibits high selectivity for RORγ over RORα. In a cell-based luciferase reporter assay, this compound inhibited RORγ transcriptional activity with a half-maximal inhibitory concentration (IC50) of 15 ± 9 nM.[1] In contrast, it had minimal effect on RORα reporter activity at concentrations up to 10,000 nM, indicating a very high degree of selectivity.[1]
Currently, there is no publicly available data on the cross-reactivity of this compound with the RORβ isoform.
Quantitative Comparison of this compound Activity on ROR Isoforms
The following table summarizes the available quantitative data on the inhibitory activity of this compound against different ROR isoforms.
| Isoform | Assay Type | Endpoint | This compound Activity | Reference |
| RORγ | Luciferase Reporter Assay | IC50 | 15 ± 9 nM | [1] |
| RORα | Luciferase Reporter Assay | Activity | No significant inhibition up to 10,000 nM | [1] |
| RORβ | - | - | Data not available | - |
Experimental Protocols
Nuclear Luciferase Reporter Assay for ROR Selectivity
The selectivity of this compound for RORγ over RORα was determined using a commercially available cell-based luciferase reporter assay kit (Indigo Biosciences).[3] The following protocol provides a general outline of the experimental procedure:
1. Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum, Penicillin-Streptomycin, and Sodium Pyruvate.
-
Cells are seeded in 96-well plates and transiently transfected with two plasmids:
-
An expression plasmid containing the Gal4 DNA-binding domain (DBD) fused to the ligand-binding domain (LBD) of the specific ROR isoform (RORγ or RORα).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple Gal4 Upstream Activation Sequences (UAS).
-
2. Compound Treatment:
-
Following transfection, the cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO). A reference agonist is used as a positive control.
-
The cells are incubated with the compounds for 14-16 hours at 37°C in a CO2 incubator.
3. Luciferase Activity Measurement:
-
After incubation, the luciferase substrate is added to the cells.
-
The luminescence, which is proportional to the transcriptional activity of the ROR isoform, is measured using a luminometer.
4. Data Analysis:
-
The relative light units (RLU) are recorded for each treatment condition.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism and Experimental Workflow
To further elucidate the context of this research, the following diagrams illustrate the RORγ signaling pathway and the experimental workflow for assessing inhibitor selectivity.
References
Safety Operating Guide
Navigating the Safe Disposal of SHR168442: A Procedural Guide for Laboratory Professionals
Immediate Safety and Handling Precautions:
Before beginning any disposal-related activities, it is imperative to handle SHR168442 with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Gloves: Chemically resistant gloves to prevent skin contact.
-
Eye Protection: Safety glasses or goggles to shield from splashes or airborne particles.
-
Lab Coat: To protect clothing and skin from contamination.
All handling of this compound, particularly in its powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedures for this compound
The disposal of any chemical waste must adhere to institutional, local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. The following steps provide a general framework for the proper disposal of this compound.
Step 1: Waste Identification and Classification
As a precautionary measure, all research chemical waste should be treated as hazardous until confirmed otherwise. Although the specific hazards of this compound are not detailed in publicly available safety data sheets, it should be managed as a chemical waste stream separate from regular trash.
Step 2: Segregation and Storage
Proper segregation of chemical waste is crucial to prevent unintended reactions.
-
Solid Waste:
-
Collect unused or expired this compound powder, as well as contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, leak-proof container.
-
This container should be clearly labeled as "Hazardous Chemical Waste" and should specify the contents: "this compound Solid Waste."
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, compatible liquid waste container.
-
The container must be clearly labeled "Hazardous Chemical Waste" with the full chemical name "this compound" and the solvent(s) used.
-
-
Sharps Waste:
-
Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.
-
Step 3: Container Management
All waste containers must be managed to ensure safety and compliance.
-
Labeling: Accurately label all waste containers with the full chemical name, concentration (if applicable), and the date the waste was first added.
-
Condition: Use containers that are in good condition and free from leaks or external contamination.
-
Closure: Keep waste containers securely closed except when adding waste.
Step 4: Final Disposal
-
Do Not Dispose Down the Drain: Never dispose of chemical waste, including solutions containing this compound, down the sink.[1]
-
Do Not Dispose in Regular Trash: Unless explicitly permitted by your EHS department, do not dispose of chemical waste in the regular trash.[1][2]
-
Contact EHS for Pickup: Follow your institution's established procedures for chemical waste collection. This typically involves contacting the EHS department to schedule a pickup.[1]
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes key handling and storage parameters for its chemical class.
| Parameter | Specification | Rationale |
| Storage Temperature | Powder: -20°C (3 years); 4°C (2 years) | Ensures chemical stability and prevents degradation. |
| Solvent Storage | In solvent: -80°C | Maintains the integrity of the compound in solution for experimental use. |
| Molecular Weight | 532.43 g/mol | Important for calculating concentrations and waste quantities. |
| Chemical Formula | C₂₃H₂₅Cl₂F₂N₃O₃S | Provides information on the elemental composition for waste profiling. |
Experimental Protocols
As this document focuses on disposal, detailed experimental protocols for the use of this compound are not provided. Researchers should refer to their specific experimental designs and institutional protocols for handling and use. The disposal procedures outlined above should be integrated as the final step in any experimental workflow involving this compound.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research environment.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Handling Protocol for SHR168442
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling SHR168442. The following procedures are designed to ensure a safe laboratory environment and proper management of this research compound.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is essential for risk assessment and safe handling.
| Property | Value |
| Molecular Weight | 532.43 g/mol [1] |
| Chemical Formula | C23H25Cl2F2N3O3S[1] |
| CAS Number | 2382961-86-4[1] |
| Purity | Research Grade |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years[1] |
| Storage (In solvent) | -80°C |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound. The following PPE should be worn at all times in the laboratory.
-
Hand Protection : Chemical-resistant gloves, such as nitrile or butyl rubber, are required. Inspect gloves for any signs of degradation or puncture before use.
-
Eye and Face Protection : Safety glasses with side shields or chemical safety goggles are essential to protect against splashes. A face shield may be necessary when handling larger quantities or if there is a significant risk of splashing.
-
Respiratory Protection : For operations that may generate dust or aerosols, a properly fitted NIOSH-approved respirator is necessary. The specific type of respirator should be determined by a formal risk assessment.
-
Protective Clothing : A lab coat or a chemical-resistant apron must be worn to protect the skin and clothing. For extensive handling, disposable coveralls may be appropriate.
-
Footwear : Closed-toe shoes are required in all laboratory settings.
Operational and Disposal Plans
Adherence to standardized operational and disposal protocols is critical for laboratory safety and environmental protection.
Handling and Storage
-
Ventilation : Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, following the temperature guidelines provided in the table above.
-
Hygiene : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling.
Spill Management
In the event of a spill, follow these procedures to ensure a safe and effective cleanup:
-
Evacuate : Immediately evacuate the area if the spill is large or in a poorly ventilated space.
-
Alert : Notify laboratory personnel and the safety officer.
-
Contain : For small spills, contain the material with an inert absorbent (e.g., vermiculite, sand, or earth).
-
Clean : Carefully scoop the absorbed material into a labeled, sealed container for disposal.
-
Ventilate : Ensure the area is well-ventilated during and after the cleanup.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Collection : Collect all waste materials, including contaminated PPE and absorbent materials, in a designated and clearly labeled hazardous waste container.
-
Container Management : Keep waste containers tightly closed and store them in a designated, secure area away from incompatible materials.
-
Disposal : Dispose of all chemical waste through the institution's established hazardous waste management program, in accordance with all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
Safe Handling Workflow
The following diagram illustrates the step-by-step process for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
